Deferoxamine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYURCVBFRUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022887 | |
| Record name | Deferoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.90e-02 g/L | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-51-9 | |
| Record name | Deferoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferoxamine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | deferoxamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deferoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deferoxamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFEROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESFERRIOXAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESFERRIOXAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deferoxamine's Iron Chelation Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (DFO), a hexadentate iron chelator, has been a cornerstone in the management of iron overload for decades. This technical guide provides an in-depth exploration of its mechanism of action, focusing on the molecular interactions, pharmacokinetics, and cellular pathways it modulates. Through a comprehensive review of existing literature, this document consolidates quantitative data, outlines key experimental protocols, and visualizes complex biological processes to offer a detailed resource for the scientific community.
Core Mechanism of Iron Chelation
This compound, a natural siderophore produced by Streptomyces pilosus, exhibits a high and specific affinity for ferric iron (Fe³⁺).[1][2] Its primary therapeutic function lies in its ability to bind with free iron in the plasma, within cells, and from iron stores like ferritin and hemosiderin.[3][4] DFO does not chelate iron that is already incorporated into essential proteins such as transferrin, hemoglobin, or cytochromes.[3][4]
The chelation process involves the formation of a stable, water-soluble complex called ferrioxamine.[1][2] As a hexadentate ligand, a single this compound molecule wraps around a single ferric ion, forming a 1:1 complex.[2][5] This complex is then readily excreted from the body. Ferrioxamine formed in the plasma is eliminated via the kidneys, giving the urine a characteristic reddish "vin rosé" color.[1][6] When chelation occurs within hepatocytes, the complex is excreted through the bile into the feces.[1][3]
Sources of Chelated Iron
This compound targets several pools of iron within the body:
-
Non-Transferrin-Bound Iron (NTBI): This is a particularly toxic form of iron that appears in the plasma when transferrin becomes saturated. DFO effectively binds to NTBI, mitigating its capacity to catalyze the formation of reactive oxygen species (ROS).[2][4]
-
Labile Iron Pool (LIP): This intracellular pool of chelatable iron is a key target for DFO. By reducing the LIP, this compound limits the iron available for pathological processes.[3][4]
-
Iron Stores: this compound can access and chelate iron from ferritin and hemosiderin, the primary iron storage proteins.[2][3] It promotes the degradation of ferritin in lysosomes, subsequently binding to the released iron.[5][7]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound's iron chelation activity.
Table 1: Binding Characteristics and Stability
| Parameter | Value | Reference(s) |
| Binding Ratio (DFO:Fe³⁺) | 1:1 (molar ratio) | [5] |
| Binding Capacity | 100 mg of DFO binds ~8.5 mg of ferric iron | [1][8] |
| Stability Constant (log β) of Ferrioxamine | 30.6 - 31 | [9][10] |
| Stability Constants (log β) with other metals | Al³⁺: 22.0, Ga³⁺: 28.2, Cu²⁺: 14.1, Zn²⁺: 11.1 | [11] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Absorption | Poorly absorbed from the GI tract | [1][2] |
| Protein Binding | < 10% bound to serum proteins | [1] |
| Metabolism | Primarily by plasma enzymes | [1][12] |
| Half-life (in healthy volunteers) | Biphasic: 1 hour (rapid phase), 6 hours (slow phase) | [1] |
| Elimination | Primarily renal (as ferrioxamine); some fecal excretion | [1][12] |
Table 3: Clinical Efficacy in Iron Overload
| Patient Population & Condition | DFO Dosage | Outcome | Reference(s) |
| Thalassemia Major | 42 mg/kg/day | Small decrease in serum ferritin (364 µg/L) at 1 year | [13] |
| Thalassemia Major | 51 mg/kg/day | Average ferritin decrease of ~1000 µg/L over 1 year | [13] |
| Thalassemia Major (LIC 7-14 mg/g) | 42 mg/kg/day | Small decrease in Liver Iron Concentration (LIC) of 1.9 mg/g | [13] |
| Severe Iron Overload (Pre-transplant) | N/A | Feasibility and safety study for chelation therapy | [14] |
| Transfusional Iron Overload | 20-60 mg/kg/day | Average recommended daily dose | [5][8] |
Signaling Pathways Modulated by this compound
Beyond direct chelation, this compound influences several cellular signaling pathways, primarily due to its effect on intracellular iron levels.
HIF-1α Stabilization
Iron is a crucial cofactor for prolyl hydroxylases, enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. By chelating intracellular iron, this compound inhibits these enzymes, leading to the stabilization and accumulation of HIF-1α.[15] This stabilization can, in turn, up-regulate genes involved in glucose uptake and metabolism, such as the glucose transporter Glut1 and the insulin receptor.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model-Based Optimisation of this compound Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. novartis.com [novartis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficacy and safety of iron-chelation therapy with this compound, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Desferal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Iron Overload - Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Iron Depletion by this compound Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Deferoxamine: A Technical Guide on its Discovery, History, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), also known as desferrioxamine, is a potent chelating agent with a rich history of use in both clinical practice and research.[1] Initially developed for the treatment of iron overload, its unique biological activities have led to the exploration of its therapeutic potential in a wide range of other conditions. This technical guide provides an in-depth overview of the discovery of this compound, its historical evolution as a therapeutic agent, and its diverse applications in scientific research. We will delve into its mechanism of action, summarize key quantitative data, and provide insights into experimental protocols that have been pivotal in understanding its effects.
Discovery and History
The discovery of this compound was a serendipitous event stemming from research into iron-containing antibiotics. In the late 1950s and early 1960s, scientists at Ciba in collaboration with the Swiss Federal Institute of Technology in Zurich were investigating ferrimycins, a group of iron-containing antibiotics.[2][3] During this research, they also identified iron-containing antibiotic antagonists called ferrioxamines.[2][3] While the initial project on ferrimycins was dropped due to rapid bacterial resistance, the researchers turned their attention to the potential therapeutic uses of the ferrioxamines.[2][3]
By removing the trivalent iron from ferrioxamine B, a siderophore produced by the actinomycete Streptomyces pilosus, they isolated the iron-free chelator, this compound.[2][3][4] The first iron-free preparation of DFO was produced in December 1960.[3]
Following its isolation, this compound underwent preclinical testing in animal models, including rabbits and dogs, which demonstrated its ability to increase urinary iron excretion and established a favorable safety profile.[2][3] These promising results paved the way for human clinical trials. After successful tolerability tests in human volunteers, the first patient with hemochromatosis was treated with this compound in 1961.[2][3] The drug was officially registered in Switzerland in 1963 and received FDA approval in the United States in 1968 for the treatment of iron overload.[2][3][4] It has been on the World Health Organization's List of Essential Medicines since 1979.[2][3]
Mechanism of Action
This compound's primary mechanism of action is its high affinity and specificity for trivalent (ferric) iron.[1][5] It is a hexadentate chelating agent, meaning it can form six bonds with a single iron ion, creating a very stable, water-soluble complex called ferrioxamine.[5] This complex is then readily excreted from the body, primarily through the urine, with a smaller portion eliminated in the bile.[5][6]
This compound chelates iron from various sources within the body, including:
Importantly, this compound does not readily bind iron that is already incorporated into essential proteins like transferrin, hemoglobin, or cytochromes.[6][7]
In addition to iron, this compound can also chelate other metals, most notably aluminum.[1][6] It binds to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex that can then be removed from the body, particularly through dialysis in patients with chronic kidney disease.[1][6]
Research Applications
While the primary clinical use of this compound is for the treatment of iron and aluminum overload, its properties have made it a valuable tool in a wide range of research areas.
Iron Overload and Chelation Therapy
This compound has been the cornerstone of chelation therapy for decades, particularly for patients with transfusional iron overload resulting from conditions like β-thalassemia and sickle cell disease.[4][8] Research in this area has focused on optimizing dosing regimens, comparing its efficacy to newer oral iron chelators, and understanding its long-term effects on iron-related organ damage.[8][9]
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization
More recently, research has uncovered a novel mechanism of action for this compound related to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl-4-hydroxylase (PHD) enzymes, which require iron as a cofactor, leading to its degradation.[2] By chelating intracellular iron, this compound inhibits PHD activity, leading to the accumulation and activation of HIF-1α even in the presence of normal oxygen levels.[2]
This "pseudo-hypoxic" state induced by this compound triggers the transcription of various genes involved in:
-
Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels.[2][10]
-
Erythropoiesis: Stimulation of erythropoietin production.
-
Cell survival and metabolism.
This mechanism has opened up new avenues of research for this compound in areas such as:
-
Wound healing: By promoting angiogenesis, this compound has been shown to accelerate wound healing in various animal models.[2][9]
-
Spinal cord injury and intracerebral hemorrhage: Research is exploring its potential to improve neurological outcomes.[4]
-
Ischemia-reperfusion injury: Studies have investigated its ability to protect tissues from damage caused by the restoration of blood flow after a period of ischemia.[11]
Other Research Areas
This compound has also been investigated for its potential antiviral and anti-inflammatory properties.[12] Some studies have explored its use in combination with other agents to enhance their therapeutic effects.[12] Additionally, its strong iron-binding properties have led to its use in the development of sensors for iron detection.[13]
Quantitative Data
The following tables summarize key quantitative data related to this compound's properties and use in research.
Table 1: Binding and Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
| Iron Binding Capacity | ~8.5 mg of ferric iron per 100 mg of this compound | [1] |
| Aluminum Binding Capacity | ~4.1 mg of aluminum per 100 mg of this compound | [1] |
| Plasma Protein Binding | < 10% | [1] |
| Half-life (biphasic) | Rapid phase: 1 hour; Slow phase: 6 hours | [1] |
| Primary Route of Elimination | Renal (as ferrioxamine) | [1][6] |
Table 2: Dosing Regimens for this compound in Clinical and Research Settings
| Indication | Typical Dosing Regimen | Source(s) |
| Acute Iron Poisoning | ||
| Continuous IV Infusion | 15 mg/kg/hour | [14][15] |
| Maximum Daily Dose | Should not exceed 6 g | [14][16] |
| Chronic Iron Overload | ||
| Subcutaneous Infusion | 20-60 mg/kg/day over 8-12 hours, 5-7 nights/week | [9][17] |
| Aluminum Toxicity (Off-label) | ||
| IV Infusion | 5 mg/kg over the last hour of dialysis | [14] |
| Myocardial Ischemia-Reperfusion Injury (Experimental) | ||
| IV Infusion | 30 mg/kg body weight | [11] |
| In Cardioplegic Solution | 250 mg/L or 1000 mg/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols from key studies involving this compound.
Animal Model of Diabetic Wound Healing
-
Objective: To evaluate the effect of this compound on wound healing in a diabetic rat model.[9]
-
Animal Model: Excisional diabetic wound model in rats.[9]
-
Experimental Groups:
-
This compound-treated group
-
VEGF-treated group
-
Vehicle control group[9]
-
-
Methodology:
-
Full-thickness excisional wounds were created on the dorsum of diabetic rats.
-
This compound was administered locally to the wound site.
-
Wound healing was assessed by measuring wound closure rates and histological analysis of granulation tissue, re-epithelialization, and neovascularization.[9]
-
-
In Vitro Component: Human umbilical vein endothelial cells (HUVECs) were used to study the effects of this compound on VEGF and SDF-1α expression, as well as endothelial tube formation, cell proliferation, and migration. The role of HIF-1α was investigated using HIF-1α knockdown cells.[9]
-
Key Findings: this compound-treated wounds showed accelerated healing compared to the control group. In vitro, this compound increased endothelial cell proliferation, migration, and tube formation, effects that were diminished in HIF-1α knockdown cells.[9]
Clinical Trial of this compound for Myocardial Iron Removal (CORDELIA Trial)
-
Objective: To compare the efficacy of deferasirox versus this compound for myocardial iron removal in patients with β-thalassemia major.[17]
-
Study Design: Prospective, multinational, randomized, open-label, parallel-group, phase 2 study.[17]
-
Participants: Patients aged ≥10 years with β-thalassemia major and evidence of myocardial iron loading (myocardial T2* 6 to 20 milliseconds) without clinical symptoms of cardiac dysfunction.[17]
-
Experimental Groups:
-
Deferasirox group
-
This compound group[17]
-
-
Methodology:
-
Patients were randomized in a 1:1 ratio to receive either oral deferasirox or subcutaneous this compound for 1 year.
-
The this compound dosing was an intensified regimen of 50 to 60 mg/kg per day via subcutaneous infusion over 8 to 12 hours, 5 to 7 days a week.[17]
-
The primary endpoint was the change in myocardial T2* after 1 year, a measure of myocardial iron concentration. Left ventricular ejection fraction was also assessed.[17]
-
-
Key Findings: Deferasirox was found to be noninferior to this compound for myocardial iron removal.[17]
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of this compound Iron Chelation.
Caption: this compound-Induced HIF-1α Signaling Pathway.
Caption: Historical Timeline of this compound Development.
Conclusion
From its serendipitous discovery to its established role in chelation therapy and its emerging applications in regenerative medicine, this compound remains a compound of significant interest to the scientific and medical communities. Its well-understood mechanism of action in iron and aluminum chelation, combined with the more recently elucidated HIF-1α signaling pathway, provides a strong foundation for its current and future therapeutic applications. The wealth of research conducted over the past six decades has not only saved lives but has also opened up new avenues for treating a variety of complex diseases. Continued investigation into the nuanced biological effects of this compound is likely to further expand its therapeutic horizons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in iron chelation therapy: transitioning to a new oral formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unlocking the potential of this compound: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in moderately ill COVID-19 patients: An open label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. litfl.com [litfl.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ashpublications.org [ashpublications.org]
Deferoxamine: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (DFO), a hexadentate siderophore produced by the bacterium Streptomyces pilosus, is a cornerstone of chelation therapy for iron and aluminum overload. Its remarkable affinity and specificity for ferric iron (Fe³⁺) have established it as an essential medicine for treating conditions such as thalassemia and hemochromatosis. Beyond its clinical applications in metal toxicology, this compound has emerged as a versatile tool in biomedical research, primarily due to its ability to mimic hypoxia by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound, offering detailed experimental protocols, comprehensive data on its chemical characteristics, and a visualization of its key signaling pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: microbial biosynthesis and total chemical synthesis. While industrial-scale production relies on fermentation, total synthesis provides a valuable platform for creating structural analogs and for research purposes.
Biosynthesis
The natural production of this compound B in Streptomyces species is a multi-enzymatic process encoded by the des gene cluster. The pathway begins with the amino acid L-lysine and involves a series of enzymatic modifications to construct the final molecule.
Experimental Protocol: Fermentation and Purification of this compound
This protocol is a generalized procedure based on methods described in the literature for the production and isolation of this compound from Streptomyces pilosus.
1. Culture and Fermentation:
- Prepare a suitable fermentation medium, such as a soybean-based broth.
- Inoculate the medium with a culture of Streptomyces pilosus ATCC 19797.
- Incubate the culture at 29°C with shaking (e.g., 150 rpm) for approximately 8 days. Monitor bacterial growth and this compound production.
2. Extraction and Purification:
- To the culture medium, add a solution of 8-hydroxyquinoline in methanol to decompose the ferrioxamine complex (the iron-bound form of this compound).[1][2]
- Filter the liquid medium to remove bacterial cells and other solids.
- Pass the filtered liquor through an AMBERLITE IR-45 ion-exchange resin to remove excess 8-hydroxyquinoline.[1][2]
- Adsorb the this compound onto an AMBERLITE IRC-50 ion-exchange resin.[1][2]
- Elute the this compound from the resin using 0.2 M hydrochloric acid.[1][2]
- The resulting eluate containing this compound hydrochloride can be further purified by recrystallization from a mixture of water and methanol or water and acetone.[2][3]
3. Preparation of this compound Mesylate:
- Dissolve the purified this compound hydrochloride in deionized water.
- Pass the solution through an anion exchange resin in the hydroxyl form (e.g., AMBERLITE IRA 68) to obtain the this compound free base.[3][4]
- To the aqueous solution of the free base, add an equivalent amount of methanesulfonic acid.
- The resulting solution of this compound mesylate can be concentrated and the product crystallized.
Total Chemical Synthesis
A recent, mild, and modular total synthesis of this compound B has been reported, providing a high-yield route to the molecule.[4][5][6][7]
Experimental Protocol: A Mild and Modular Total Synthesis of this compound B
This protocol is adapted from the work of Sresutharsan, A. et al. (2024).[4][5][6][7]
Step 1: Synthesis of Monomer Precursors
-
Synthesis of tert-Butyl (5-((benzyloxy)amino)pentyl)carbamate (10): This is a key intermediate.
-
General Acylation Procedure for Protected HAC (11) and HSC (12):
-
To a solution of tert-butyl (5-((benzyloxy)amino)pentyl)carbamate (10) in a suitable solvent, add 4-(dimethylamino)pyridine (DMAP) and either acetic anhydride (for HAC) or succinic anhydride (for HSC).
-
Stir the reaction at room temperature for 1 hour.
-
Isolate the protected monomers, tert-butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate (11) and 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid (12).
-
Step 2: Amide Couplings
-
Deprotection of the Amine: Treat the protected HAC monomer (11) with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-Boc protecting group, yielding N-(5-aminopentyl)-N-(benzyloxy)acetamide (13).
-
First Amide Coupling: Activate the fully protected HSC monomer (12) with HBTU in DMF in the presence of DIPEA. Add the deprotected amine (13) and react overnight to form the protected heterodimer.
-
Subsequent Amide Couplings: Repeat the deprotection and coupling steps to assemble the full, protected this compound scaffold.
Step 3: Deprotection
-
N-Boc Deprotection: Remove the final N-Boc protecting group using TFA in DCM.
-
O-Benzyl Deprotection (Transfer Hydrogenation): Treat the O-benzyl protected substrate with excess ammonium formate in the presence of 10 wt% Pd/C in ethanol at reflux for 15 minutes.[5]
-
Isolation: After filtration to remove the catalyst, the this compound is isolated as the formate salt.
Chemical Properties of this compound
The chemical properties of this compound are central to its function as a metal chelator. Its structure, featuring three hydroxamic acid groups and a terminal primary amine, dictates its acidity, solubility, and coordination chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₄₈N₆O₈ | [8] |
| Molecular Weight | 560.69 g/mol | [8] |
| Melting Point | 140 °C | [8] |
| pKa Values | log K₁ = 10.84 (terminal amino group)log K₂ = 9.46 (hydroxamic acid)log K₃ = 9.00 (hydroxamic acid)log K₄ = 8.30 (hydroxamic acid) | [9] |
| Solubility | Water: 12,000 mg/L (at 20 °C) | [8] |
| LogP | -2.2 | [8] |
| Stability Constants (logβ) | Fe(III): 30.6Al(III): 22.0Ga(III): 28.3Cu(II): 14.1Zn(II): 11.1Ni(II): 10.2Co(II): 9.3Ca(II): 3.8Mg(II): 4.3 | [5][10][11] |
| Spectroscopic Data | ¹H NMR (D₂O): δ 3.64 (6H, m), 3.17 (4H, m), 2.99 (2H), 2.79 (3.2H, t), 2.67(0.8H, m), 2.53 (0.8H, m), 2.49 (3.2H, t), 2.13 (2H, s), 2.11 (1H, s), 1.69 (4H, m), 1.63 (4H, m), 1.52 (4H, m), 1.36 (2H, m), 1.30 (4H, m).[5]¹³C NMR (D₂O): δ 174.4, 173.2, 173.1, 172.8, 170.5, 47.4, 47.3, 47.2, 38.9, 38.7, 30.0, 29.9, 27.4, 27.3, 27.1, 27.0, 25.8, 25.6, 25.0, 24.8, 22.6, 22.2, 19.1, 18.7.[5] | [5][12][13] |
Mechanism of Action: HIF-1α Stabilization
This compound's ability to chelate intracellular iron leads to the inhibition of iron-dependent enzymes, most notably the prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the α-subunit of HIF-1, targeting it for proteasomal degradation. By sequestering the iron necessary for PHD activity, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes, activating their transcription. This signaling cascade is also influenced by the MAPK/ERK and p38MAPK pathways.
Caption: this compound-induced HIF-1α stabilization pathway.
Analytical Methodologies
Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.
Experimental Protocol: HPLC Quantification of this compound
This protocol is a composite of several reported HPLC methods for this compound analysis.
1. Sample Preparation:
- For plasma samples, a solid-phase extraction (SPE) step using octadecyl silanol cartridges can be used to concentrate the sample and remove interfering substances.[14]
- To overcome stability issues, radioactive iron can be added to convert unbound this compound and its metabolites to their iron-bound forms, which are more stable.[14]
2. Chromatographic Conditions:
- Column: A reverse-phase C18 column (e.g., Symmetry® C18) is typically used.[15]
- Mobile Phase: A gradient of 0.1% formic acid in water and methanol is a common mobile phase system.[15]
- Flow Rate: A typical flow rate is 1 mL/min.
- Detection:
- UV-Vis detection at 430 nm is suitable for quantifying the iron-bound form (ferrioxamine).[16]
- For samples where this compound is complexed with other metals or is in its free form, post-column derivatization with an iron solution can be used to convert all species to ferrioxamine for uniform detection.[16]
- Alternatively, complexation with Fe²⁺ can enhance UV absorption for detection at 260 nm.[15]
3. Quantification:
- A calibration curve is constructed using standards of known this compound concentrations.
- The concentration of this compound in the unknown samples is determined by comparing their peak areas to the calibration curve.
Conclusion
This compound remains a vital therapeutic agent and a powerful research tool. Its synthesis, while achievable through total chemical synthesis, is dominated by fermentation for large-scale production. The chemical properties of this compound, particularly its high affinity for ferric iron, are the foundation of its clinical utility and its mechanism of action in mimicking hypoxia. A thorough understanding of its synthesis, chemical properties, and biological activities is essential for its continued application in medicine and for the development of new therapeutics based on its unique characteristics. This guide provides a comprehensive overview of these aspects to support the work of researchers, scientists, and drug development professionals in this field.
References
- 1. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. US5374771A - Process for the preparation of high-purity this compound salts - Google Patents [patents.google.com]
- 4. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound(70-51-9) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. Non-linear calibration resulting from second-order reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferoxamine: A Comprehensive Technical Guide to its Biochemical Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), also known as desferrioxamine B, is a high-affinity iron chelator of significant clinical importance.[1] Originally isolated from the bacterium Streptomyces pilosus, it is utilized primarily in the treatment of chronic iron overload, a condition that can arise from repeated blood transfusions in patients with thalassemia or sickle cell disease, as well as in cases of acute iron poisoning.[2][3] this compound's therapeutic efficacy is intrinsically linked to its unique biochemical structure and the specific arrangement of its functional groups, which enable it to form a stable, excretable complex with ferric iron (Fe³⁺). This technical guide provides an in-depth analysis of the biochemical structure of this compound, its key functional groups, and their role in metal chelation.
Biochemical Structure of this compound
This compound is a linear acyclic siderophore with the chemical formula C₂₅H₄₈N₆O₈.[4] Its structure is characterized by repeating units of 1-amino-5-hydroxaminopentane and succinic acid. The IUPAC name for this compound is N′-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino]-1,4-dioxobutyl]hydroxyamino]pentyl]-N-(5-aminopentyl)-N-hydroxybutanediamide.[5] The molecule possesses a primary amino group at one terminus and an acetylated amino group at the other.
The core of this compound's chelating ability lies in its three hydroxamic acid functional groups (-CONHOH), which are spaced along the molecule's backbone. These groups act as bidentate ligands, providing a total of six oxygen atoms for coordination with a metal ion. This hexadentate nature allows this compound to form a highly stable, 1:1 octahedral complex with ferric iron.[6]
Functional Groups and Mechanism of Chelation
The principal functional groups of this compound that dictate its biochemical activity are the three hydroxamic acid moieties and the terminal primary amino group.
-
Hydroxamic Acid Groups: These are the primary sites of metal ion binding. The oxygen atoms of the hydroxyl and carbonyl groups of the three hydroxamic acids coordinate with a single ferric iron ion. This arrangement forms a stable, water-soluble complex known as ferrioxamine.[7] The formation of this complex effectively sequesters free iron, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species.[8]
-
Terminal Primary Amino Group: This group is generally not involved in the coordination of iron. However, its presence contributes to the overall polarity and solubility of the molecule. The pKa of this amino group is approximately 10.84, meaning it is protonated at physiological pH.[2] This terminal amine also provides a site for chemical modification to alter the pharmacokinetic properties of the drug.
The chelation process involves the displacement of water molecules from the coordination sphere of the ferric ion by the six oxygen atoms of the three hydroxamic acid groups of this compound. The resulting ferrioxamine complex is highly stable and water-soluble, facilitating its excretion from the body, primarily through the kidneys.[7]
Quantitative Data
The following table summarizes key quantitative data for this compound and its metal complexes.
| Property | Value | Reference |
| Physicochemical Properties | ||
| Molecular Formula | C₂₅H₄₈N₆O₈ | [4][5] |
| Molecular Weight | 560.68 g/mol | |
| Melting Point | 138-140 °C (Monohydrate) | |
| Water Solubility | 12,000 mg/L (at 20 °C) | [5] |
| logP (Octanol/Water) | -2.2 | [5] |
| Acid Dissociation Constants (pKa) | ||
| pKa₁ (Terminal Amino Group) | 10.84 | [2] |
| pKa₂ (Hydroxamic Acid) | 9.46 | [2] |
| pKa₃ (Hydroxamic Acid) | 9.00 | [2] |
| pKa₄ (Hydroxamic Acid) | 8.30 | [2] |
| Stability Constants (log β) of Metal Complexes | ||
| Fe(III) (Ferrioxamine) | 30.6 | [7] |
| Al(III) | 22.0 | |
| Ga(III) | 28.3 | |
| In(III) | 24.1 | |
| Cu(II) | 14.1 | |
| Zn(II) | 11.1 | |
| Ni(II) | 10.3 |
Experimental Protocols
Total Synthesis of this compound B
The following is a summarized methodology for the total synthesis of this compound B, based on published procedures. This multi-step synthesis involves the sequential coupling of protected building blocks.
Objective: To chemically synthesize this compound B.
Methodology:
-
Preparation of Building Blocks:
-
Synthesize a protected 1-amino-5-(N-hydroxyamino)pentane derivative. A common approach involves the use of a suitable protecting group for the hydroxylamine, such as a benzyl group, and a protecting group for the terminal amine, such as a tert-butoxycarbonyl (Boc) group.
-
Prepare succinic anhydride or a suitably activated derivative of succinic acid.
-
-
Stepwise Amide Coupling:
-
Couple the protected 1-amino-5-(N-hydroxyamino)pentane with succinic anhydride to form the first monomeric unit.
-
Selectively deprotect the terminal amine of the resulting product.
-
Repeat the amide coupling with another molecule of the protected 1-amino-5-(N-hydroxyamino)pentane.
-
Continue this iterative process of deprotection and coupling until the full linear chain of three 1-amino-5-(N-hydroxyamino)pentane units linked by succinyl groups is assembled.
-
-
Final Acylation and Deprotection:
-
Acylate the terminal amino group of the final protected 1-amino-5-(N-hydroxyamino)pentane unit with acetic anhydride.
-
Perform a global deprotection step to remove all protecting groups from the hydroxamic acid and terminal amino functionalities. A common method is catalytic hydrogenation to remove benzyl groups and acid treatment to remove the Boc group.
-
-
Purification:
-
Purify the final this compound B product using chromatographic techniques, such as column chromatography on silica gel.
-
Note: This is a simplified overview. For detailed experimental conditions, reagent quantities, and reaction monitoring, refer to the primary literature on the total synthesis of this compound.
Spectrophotometric Determination of Total Iron using this compound
This protocol describes a method for the quantitative determination of total iron in a sample using this compound as both the chelator and the chromogenic agent. The formation of the reddish-brown ferrioxamine complex allows for spectrophotometric measurement.
Objective: To determine the total iron concentration in an aqueous sample.
Principle: this compound forms a stable 1:1 complex with Fe³⁺, which has a characteristic absorbance maximum around 430 nm. Any Fe²⁺ present in the sample is oxidized to Fe³⁺ in the presence of air and subsequently chelated by this compound. The intensity of the color produced is directly proportional to the total iron concentration.
Materials:
-
This compound mesylate salt
-
Standard iron solution (e.g., 1000 ppm Fe³⁺)
-
Buffer solution (e.g., pH 7.4 phosphate buffer)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Prepare a series of standard iron solutions of known concentrations (e.g., 0, 10, 20, 50, 100 µM) by diluting the stock standard iron solution with deionized water.
-
-
Calibration Curve:
-
To a series of test tubes, add a fixed volume of each iron standard solution.
-
Add an excess of the this compound solution to each tube to ensure complete chelation of the iron.
-
Add buffer solution to maintain a constant pH.
-
Bring the final volume to a fixed value with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferrioxamine complex (approximately 430 nm) against a reagent blank (containing all components except iron).
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards, adding the this compound solution and buffer.
-
Measure the absorbance of the sample solution at 430 nm.
-
Determine the iron concentration in the sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
Caption: Biochemical structure of this compound highlighting its key functional groups.
Caption: Chelation of a ferric iron (Fe³⁺) ion by the three hydroxamic acid groups of this compound.
References
- 1. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchmap.jp [researchmap.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Deferoxamine: A Comprehensive Technical Guide to the Siderophore from Streptomyces pilosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (DFO), a hexadentate siderophore produced by the Gram-positive bacterium Streptomyces pilosus, is a cornerstone of iron chelation therapy. Marketed as Desferal®, it is clinically used to treat iron overload conditions, such as thalassemia and hemochromatosis, as well as acute iron poisoning.[1][2][3] Its high affinity and specificity for ferric iron make it an effective therapeutic agent for sequestering excess iron from the body, thereby preventing organ damage.[4][5] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, mechanism of action, production, and the experimental methodologies crucial for its study and application.
Introduction to this compound
This compound is a naturally occurring iron chelator isolated from Streptomyces pilosus.[4] It belongs to the hydroxamate class of siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺).[6][7] The primary function of siderophores in microorganisms is to scavenge iron from the environment, an essential nutrient for various metabolic processes. The remarkable efficacy and low toxicity of this compound have led to its extensive use in medicine for over four decades.[2][8]
Biosynthesis of this compound in Streptomyces pilosus
The biosynthesis of this compound B, the primary form of this compound, is a multi-step enzymatic process that begins with the amino acid L-lysine.[6][9] The genetic blueprint for this pathway is encoded within the des gene cluster.
The des Gene Cluster
In Streptomyces, the biosynthesis of desferrioxamines is directed by the desABCD gene cluster.[10] The key enzymes encoded by this cluster are:
-
DesA: A lysine decarboxylase that converts L-lysine to cadaverine.[10][11]
-
DesB: A monooxygenase responsible for the N-hydroxylation of cadaverine to produce N-hydroxycadaverine.[9]
-
DesC: An acyltransferase that catalyzes the N-acylation of N-hydroxycadaverine with acetyl-CoA to form N-hydroxy-N-acetylcadaverine (HAC) or with succinyl-CoA to yield N-hydroxy-N-succinylcadaverine (HSC).[7]
-
DesD: A non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase that iteratively condenses three hydroxamate monomers to assemble the final this compound molecule.[12][13][14]
Biosynthetic Pathway
The assembly of this compound B involves the condensation of two molecules of N-succinyl-N-hydroxycadaverine (HSC) and one molecule of N-hydroxy-N-acetylcadaverine (HAC).[9] The DesD enzyme catalyzes the ATP-dependent iterative condensation of these units.[13] Recent studies have elucidated that the assembly follows an N-to-C condensation mechanism.[12][14]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the biosynthesis is repressed to prevent the over-accumulation of this potent iron chelator.
The DmdR1 Repressor
The regulation of the des gene cluster is mediated by a divalent metal-dependent regulatory protein, DmdR1.[10] In the presence of iron, DmdR1 acts as a repressor, binding to a specific DNA sequence in the promoter region of the desA gene.[10]
The Iron Box
The binding site for the DmdR1 repressor is a 19-nucleotide palindromic sequence known as the "iron box".[10] This sequence overlaps with the -10 region of the desA promoter. When iron is abundant, the iron-bound DmdR1 protein binds to the iron box, sterically hindering the binding of RNA polymerase and thus repressing the transcription of the entire desABCD operon.[10] Conversely, under iron-limiting conditions, DmdR1 does not bind to the iron box, allowing for the transcription of the des genes and subsequent production of this compound.[10]
Mechanism of Iron Acquisition and Chelation
This compound is a hexadentate ligand, meaning it forms six coordination bonds with a single iron atom, resulting in a very stable ferrioxamine complex.[5]
Iron Chelation
This compound has a strong affinity for trivalent ferric iron (Fe³⁺).[4] 100 mg of this compound is capable of binding approximately 8.5 mg of ferric iron.[4] It can remove iron from storage proteins like ferritin and hemosiderin but not from hemoglobin or cytochromes, which contributes to its favorable safety profile.[5]
Cellular Uptake
In Streptomyces pilosus, the uptake of the iron-bound form, ferrioxamine, is an active transport process that is dependent on metabolic energy.[15][16] The transport system recognizes the intact ferrioxamine complex, and there is no requirement for decomplexation or reduction of the iron prior to uptake.[15][16] Studies have shown that this uptake system can also transport other ferrioxamines, such as ferrioxamine E, D1, and D2, suggesting a common transport mechanism.[15] Interestingly, the uptake system also recognizes exogenous siderophores like ferrichrome, indicating that the recognition is primarily based on the hydroxamate iron center.[17]
Production of this compound
The industrial production of this compound is achieved through the fermentation of Streptomyces pilosus under iron-deficient conditions.[6][18]
Fermentation Conditions
Optimizing fermentation parameters is crucial for maximizing the yield of this compound.
| Parameter | Optimized Value/Condition | Reference |
| Bacterial Strain | Streptomyces pilosus ATCC 19797 | [6] |
| Culture Medium | Soybean medium (2% soybean flour, 2% mannitol) | [6][19] |
| Corn Steep Liquor (20%) can enhance production | [18] | |
| pH | 7.3 - 7.8 | [18][20] |
| Temperature | 29°C | [18][20] |
| Agitation | 150 rpm | [18][20] |
| Incubation Time | 6-8 days | [6][18] |
Production Yields
The yield of this compound can be significantly influenced by the culture medium and fermentation conditions.
| Culture Medium | This compound B Yield (g/L) | Reference |
| Soybean Medium | 0.63 | [18] |
| Optimized Soybean Medium | 0.9 | [20] |
| 20% Corn Steep Liquor | 1.82 | [18] |
| Optimized Conditions in Bioreactor | 1.5 | [20] |
Experimental Protocols
Fermentation of Streptomyces pilosus for this compound Production
-
Inoculum Preparation: Lyophilized Streptomyces pilosus ATCC 19797 is cultured in a suitable broth medium (e.g., malt-yeast extract broth or soybean broth) for 48 hours at 29°C with shaking at 150 rpm.[6]
-
Production Medium: Prepare the production medium (e.g., 2% soybean flour and 2% mannitol in distilled water) and adjust the pH to 7.8 with KOH.[6][18]
-
Fermentation: Inoculate the production medium with the refreshed bacterial culture. Incubate in a shaker incubator at 29°C and 150 rpm for 6 to 8 days.[18]
-
Monitoring: Monitor the growth of the bacteria and the production of this compound periodically.
Extraction and Purification of this compound
-
Decomplexation: Add a solution of 8-hydroxyquinoline in methanol to the fermentation broth to decompose the ferrioxamine complex.[6][18]
-
Filtration: Filter the liquid medium to remove bacterial cells.[6][18]
-
Ion-Exchange Chromatography (Step 1): Pass the filtrate through an AMBERLITE IR-45 ion exchange resin to remove excess 8-hydroxyquinoline.[6][18]
-
Ion-Exchange Chromatography (Step 2): Adsorb the active ingredient onto an AMBERLITE IRC-50 ion exchange resin.[6][18]
-
Elution: Elute the this compound from the IRC-50 resin using 0.2 M hydrochloric acid.[6][18]
-
Solvent Extraction: Adjust the pH of the eluate to 5 and extract with benzyl alcohol or a 1:1 mixture of chloroform and phenol.[6][18][21]
-
Back Extraction: Treat the organic extract with 8-hydroxyquinoline and methyl isobutyl ketone, then re-extract with water.[6][18][21]
-
Final Purification: Remove excess 8-hydroxyquinoline by extraction with chloroform. Concentrate the aqueous solution under vacuum to crystallize this compound hydrochloride. Recrystallize from a mixture of water and methanol or water and acetone.[6][18][21]
Quantification of this compound by HPLC
-
Sample Preparation: Plasma or urine samples containing this compound can be stabilized by adding radioactive iron to convert the unbound drug to its radio-iron-bound form.[22] Solid-phase extraction using octadecyl silanol cartridges can be used for sample concentration.[22]
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.[23][24]
-
Mobile Phase: A gradient of a suitable buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile) is employed for separation.[24]
-
Detection: A dual detection system with a UV-Vis detector and a radioactive detector can be used to quantify total and radio-iron-bound species.[22] Alternatively, UV detection of the ferrioxamine complex can be performed.[24]
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.[23] The method is linear over a wide range of concentrations (e.g., 1-90 µg/mL).[23][25]
Siderophore Detection using the Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[26]
-
CAS Agar Plate Preparation:
-
Prepare a blue dye solution containing CAS, FeCl₃, and hexadecyltrimethylammonium bromide (HDTMA).[27]
-
Prepare a suitable agar medium (e.g., MM9 minimal media with PIPES buffer).[27]
-
Autoclave the agar and the blue dye solution separately.
-
Cool the agar to 50°C and aseptically add the blue dye solution.[27]
-
Pour the CAS agar into petri plates.
-
-
Assay Procedure:
-
Liquid CAS Assay (for quantification):
Clinical Applications and Significance
This compound is a critical therapeutic agent for the management of iron overload.[1][30] It is used in the treatment of:
-
Chronic Iron Overload: In patients with conditions like β-thalassemia who require frequent blood transfusions.[1][31]
-
Aluminum Toxicity: In patients on dialysis.[1]
This compound is typically administered via subcutaneous or intravenous infusion.[3][33]
Conclusion
This compound from Streptomyces pilosus remains a vital tool in clinical medicine and a subject of ongoing research. A thorough understanding of its biosynthesis, regulation, and production is essential for optimizing its yield and for the potential bioengineering of novel derivatives with improved therapeutic properties. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further explore and harness the potential of this remarkable natural product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scialert.net [scialert.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Current status of iron chelation therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Iron transport in Streptomyces pilosus mediated by ferrichrome siderophores, rhodotorulic acid, and enantio-rhodotorulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. Improvement of Desferrioxamine B Production of Streptomycespilosus ATCC 19797 With Use of Protease Inhibitor and Minerals Related to Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of the effect of Streptomyces pilosus morphology and effective factors on desferrioxamine B production based on Taguchi experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US5374771A - Process for the preparation of high-purity this compound salts - Google Patents [patents.google.com]
- 22. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An expedient reverse-phase high-performance chromatography (RP-HPLC) based method for high-throughput analysis of this compound and ferrioxamine in urine. | Semantic Scholar [semanticscholar.org]
- 26. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 27. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
- 29. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. thalassemia.ucsf.edu [thalassemia.ucsf.edu]
- 32. This compound (Desferal): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 33. youtube.com [youtube.com]
Investigating the Antioxidant Properties of Deferoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (DFO), a well-established iron-chelating agent, exhibits significant antioxidant properties primarily through its high affinity for ferric iron (Fe³⁺), thereby preventing iron-mediated oxidative damage.[1][2] This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, focusing on its role in iron chelation, inhibition of ferroptosis, and modulation of key signaling pathways, including Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development in this area.
Core Antioxidant Mechanisms of this compound
This compound's antioxidant activity is multifaceted, extending beyond simple iron chelation. The primary mechanisms include:
-
Iron Chelation: this compound is a hexadentate ligand that specifically binds to free iron, particularly toxic non-transferrin-bound iron, forming a stable, water-soluble complex called ferrioxamine.[2] This complex is then readily excreted from the body, primarily via the kidneys.[2][3] By sequestering free iron, this compound inhibits the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems.[2][4]
-
Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[5][6] this compound acts as a potent inhibitor of ferroptosis by reducing the intracellular labile iron pool.[5][6] This action prevents the iron-catalyzed lipid peroxidation that is a hallmark of this cell death pathway.[7][8] Studies have shown that this compound upregulates key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter system Xc-.[5][9]
-
Modulation of Signaling Pathways:
-
HIF-1α Activation: this compound stabilizes and activates Hypoxia-Inducible Factor-1α (HIF-1α).[10][11] By chelating iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation, this compound mimics a hypoxic state, leading to the accumulation of HIF-1α.[7][10] Activated HIF-1α then translocates to the nucleus and induces the expression of various genes involved in angiogenesis, erythropoiesis, and cellular adaptation to low oxygen, which can indirectly contribute to tissue protection against oxidative stress.[11][12]
-
Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14]
-
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies investigating the antioxidant effects of this compound.
Table 1: In Vitro Studies on this compound's Antioxidant Effects
| Parameter Measured | Cell/System | This compound Concentration | Effect | Reference |
| Malondialdehyde (MDA) Levels | Iron-overloaded RAW 264.7 cells | 50 µM | Decreased MDA content by ~10.5% | [15] |
| Malondialdehyde (MDA) Levels | Iron-overloaded RAW 264.7 cells | 100 µM | Decreased MDA content by ~32.6% | [15] |
| Superoxide Dismutase (SOD) Activity | Iron-overloaded RAW 264.7 cells | 50 µM | Increased SOD activity by ~79.8% | [15] |
| Superoxide Dismutase (SOD) Activity | Iron-overloaded RAW 264.7 cells | 100 µM | Increased SOD activity by ~91.0% | [15] |
| Reactive Oxygen Species (ROS) | Erastin-treated primary cortical neurons | Pretreatment | Significantly reduced ROS generation | [9] |
| GPX4 Protein Levels | Erastin-treated primary cortical neurons | Pretreatment | Upregulated GPX4 expression | [9] |
| xCT Protein Levels | Erastin-treated primary cortical neurons | Pretreatment | Upregulated xCT expression | [9] |
| 4-Hydroxynonenal (4-HNE) Levels | Diesel engine exhaust-exposed skin explants | Topical application | Prevented the increase in 4-HNE formation | [4] |
| Pro-MMP-9 Levels | Diesel engine exhaust-exposed skin explants | Topical application | Prevented the decrease in pro-MMP-9 levels | [4] |
Table 2: In Vivo Studies on this compound's Antioxidant Effects
| Animal Model | This compound Dosage | Parameter Measured | Outcome | Reference |
| Iron-overloaded Wistar rats | 25 mg/kg (intramuscularly) for 7 days | Serum Ferritin | Significantly decreased serum ferritin levels | [16] |
| Traumatic spinal cord injury rats | 100 mg/kg (intraperitoneally) | Iron Levels in spinal cord | Significantly decreased iron concentration | [6] |
| Experimental uveitis Lewis rats | Continuous infusion | Retinal Lipid Peroxidation (conjugated dienes, ketodienes, TBARS) | Significantly decreased levels of all lipid peroxidation markers | [17] |
| Ischemic stroke patients | 40–60 mg/Kg/day (continuous infusion for 72h) | Iron saturation of blood transferrin (TSAT) | Reduced TSAT | [18] |
| Intracerebral hemorrhage mice | Intravenous injection | Brain Malondialdehyde (MDA) | Decreased MDA content by 29.2% | [15] |
| Intracerebral hemorrhage mice | Intravenous injection | Brain Superoxide Dismutase (SOD) | Increased SOD level by 22.9% | [15] |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted from standard methods for measuring malondialdehyde (MDA), a major product of lipid peroxidation.[19][20][21]
Materials:
-
Tissue homogenate or cell lysate
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.67% (w/v) Thiobarbituric acid (TBA) solution
-
Micro-centrifuge tubes (1.5 mL, screw top)
-
Boiling water bath
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Place 100 µL of lysate or tissue homogenate into a 1.5 mL micro-centrifuge tube.
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
-
Reaction with TBA:
-
Transfer 200 µL of the supernatant to a new screw-top 1.5 mL tube.
-
Add an equal volume (200 µL) of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Transfer 150 µL of the sample into a 96-well plate.
-
Read the absorbance at 532 nm using a spectrophotometer or plate reader.
-
-
Quantification:
-
Prepare a standard curve using a malondialdehyde (MDA) standard.
-
Calculate the concentration of TBARS in the samples based on the standard curve and express the results as nmol/mg protein.
-
Western Blot Analysis for HIF-1α and Nrf2
This protocol provides a general guideline for the detection of HIF-1α and Nrf2 proteins by Western blotting.[22][23]
Materials:
-
Cell lysates (nuclear extracts are recommended for HIF-1α)[23]
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-Nrf2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Lyse cells and determine protein concentration. For HIF-1α, it is critical to lyse cells quickly under conditions that prevent its degradation (e.g., directly into Laemmli buffer).[24]
-
Load 10-40 µg of total protein per lane on an SDS-PAGE gel.
-
Resolve proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α or anti-Nrf2) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Imaging:
-
Incubate the membrane with an ECL detection reagent.
-
Image the blot using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's antioxidant signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound's antioxidant effects.
Conclusion
This compound's well-characterized ability to chelate iron provides a strong foundation for its antioxidant properties. By sequestering free iron, it directly mitigates the production of harmful reactive oxygen species and inhibits the iron-dependent cell death pathway of ferroptosis. Furthermore, its ability to modulate the HIF-1α and Nrf2 signaling pathways highlights a broader, more complex role in cellular defense against oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound's antioxidant capabilities in a variety of pathological conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Treatment Improves Antioxidant Cosmeceutical Formulation Protection against Cutaneous Diesel Engine Exhaust Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 6. This compound promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 8. This compound reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. assets.ctfassets.net [assets.ctfassets.net]
- 17. Effect of this compound on retinal lipid peroxidation in experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Pro-Oxidant Iron with this compound as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. docs.abcam.com [docs.abcam.com]
Deferoxamine as a Hypoxia-Mimetic Agent for the Study of HIF-1 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of deferoxamine (DFO) as a tool to stabilize Hypoxia-Inducible Factor 1 (HIF-1), a master regulator of the cellular response to low oxygen. This document details the underlying mechanisms, provides quantitative data on its application, and offers detailed experimental protocols for key assays.
Introduction to this compound and HIF-1 Stabilization
Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the formation of the active HIF-1 complex. This degradation is mediated by a class of iron-dependent enzymes called prolyl hydroxylases (PHDs).
This compound (DFO), a high-affinity iron chelator, is widely used as a hypoxia-mimetic agent in cell culture and preclinical models. By chelating intracellular iron, DFO effectively inhibits the activity of PHDs. This inhibition prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of target genes involved in angiogenesis, glucose metabolism, and cell survival.
Mechanism of DFO-Induced HIF-1α Stabilization
The signaling pathway of DFO-induced HIF-1α stabilization is a well-characterized process. The following diagram illustrates the key molecular events.
Quantitative Data on DFO-Induced HIF-1α Stabilization
The optimal concentration and incubation time for DFO treatment can vary significantly depending on the cell type and experimental endpoint. The following tables summarize quantitative data from various studies.
Table 1: DFO Concentration and Incubation Times for HIF-1α Protein Stabilization
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Observed Effect | Citation(s) |
| HT29 (colorectal cancer) | 50-100 | 48 | Dose-dependent increase in HIF-1α protein. | [1] |
| HCT116 (colorectal cancer) | 50-100 | 48 | Dose-dependent increase in HIF-1α protein. | [1] |
| Neonatal Rat Brain | N/A (in vivo) | 4 | ~4.03-fold increase in HIF-1α protein. | [2] |
| Jurkat (T-cell leukemia) | 100 | 48 | Significant increase in HIF-1α protein. | [3] |
| NALM-6 (B-cell precursor leukemia) | 100 | 48 | Significant increase in HIF-1α protein. | [3] |
| SH-SY5Y (neuroblastoma) | 100 | 24 | Upregulation of HIF-1α protein. | [4] |
| Human Adipose MSCs | 100 | 24 | Increased HIF-1α expression. | [5] |
Table 2: DFO-Induced Upregulation of HIF-1 Target Gene Expression (mRNA)
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Target Gene | Fold Increase (mRNA) | Citation(s) |
| Retinal Pigment Epithelial | 100 | 24 | VEGF | 3-5 fold | [1] |
| C6 Glioblastoma | 100 | 24 | VEGF | 3-5 fold | [1] |
| iRPE cells | 100 | 24 | VEGF | ~2.5 fold | [3] |
| Neonatal Rat Brain | N/A (in vivo) | 4 | VEGF | ~2.58-fold increase in protein. | [2] |
| HeLa | 300 (CoCl₂) | 24 | BNIP3, CA9, PGK1, GAPDH | Significant increase | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DFO-induced HIF-1α stabilization.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of DFO on HIF-1α stabilization and downstream signaling.
Western Blotting for HIF-1α Detection
Objective: To quantify the levels of HIF-1α protein in cell lysates following DFO treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 8%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After DFO treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin loading control.
Quantitative Real-Time PCR (RT-qPCR) for HIF-1 Target Genes
Objective: To measure the mRNA expression levels of HIF-1 target genes (e.g., VEGF, GLUT1) after DFO treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (see Table 3)
-
Real-time PCR system
Table 3: Example Primer Sequences for Human HIF-1 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| VEGF-A | TCTACCTCCACCATGCCAA | GTCCCCTTTCCTCCTTGG |
| GLUT1 (SLC2A1) | GCTTCCTGCTCATCAACCG | GTAGAGCTTCTCCAACTGGTTG |
| LDHA | ATGGCAACTCTAAAGGATCAGC | CCTCCAGGAAATACTTGAATGA |
| β-actin (ACTB) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Procedure:
-
RNA Extraction: Extract total RNA from DFO-treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like β-actin.
Immunofluorescence for HIF-1α Nuclear Translocation
Objective: To visualize the subcellular localization of HIF-1α and confirm its translocation to the nucleus upon DFO treatment.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-HIF-1α (e.g., 1:200 dilution)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with DFO.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-HIF-1α primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion
This compound is a valuable and widely used tool for studying HIF-1α stabilization in a variety of research contexts. By understanding its mechanism of action and employing optimized experimental protocols, researchers can effectively utilize DFO to investigate the complex roles of HIF-1 in both physiological and pathological processes. This guide provides a solid foundation for the successful application of DFO in your research endeavors.
References
- 1. Up-regulation of vascular endothelial growth factor production by iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF2α activation and mitochondrial deficit due to iron chelation cause retinal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Deferoxamine's Dichotomous Influence on Angiogenesis: A Technical Primer
An In-depth Guide for Researchers and Drug Development Professionals on the Preliminary Findings Concerning the Iron Chelator Deferoxamine and its Role in Neovascularization.
Introduction
This compound (DFO), a hexadentate iron chelator approved by the U.S. Food and Drug Administration (FDA) for treating iron overload disorders, has garnered significant scientific interest for its effects on angiogenesis—the formation of new blood vessels from pre-existing ones.[1] This process is fundamental in both physiological and pathological conditions, including wound healing, tissue regeneration, and tumor growth.[1] Preliminary studies have revealed that DFO can act as a potent pro-angiogenic agent, primarily by mimicking a hypoxic state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of oxygen homeostasis.[1][2][3] This whitepaper provides a technical overview of the core mechanisms, summarizes key quantitative data from foundational in vitro and in vivo studies, details relevant experimental protocols, and visualizes the critical signaling and experimental workflows.
Core Mechanism: HIF-1α Stabilization
This compound's primary mechanism for promoting angiogenesis involves its ability to chelate iron, which inadvertently inhibits the function of prolyl hydroxylase domain (PHD) enzymes.[1] PHDs are iron-dependent enzymes that, under normoxic conditions, hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation.
By removing the essential iron cofactor, DFO inactivates PHDs.[1] This prevents HIF-1α degradation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[2] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of various target genes.[4] A key target is the gene for Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells—critical steps in the angiogenic cascade.[1][3][4]
Beyond the canonical HIF-1α/VEGF axis, studies have also shown that DFO can promote angiogenesis through an Akt-eNOS-dependent mechanism, increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide production, which is crucial for endothelial cell function and revascularization.[5][6]
In Vitro Evidence: Endothelial Cell Response
In vitro assays are fundamental in elucidating the direct effects of DFO on vascular endothelial cells. Studies consistently show that DFO promotes key cellular processes required for angiogenesis.
Quantitative Data Summary: In Vitro Studies
| Cell Type | Assay | DFO Concentration | Outcome | Result | Reference |
| HAECs | Tube Formation | 100 µM | Tube Length | ~1.5-fold increase vs. control | [5] |
| HAECs | Cell Proliferation | 100 µM | Cell Number | Significant increase vs. control | [5] |
| HAECs | Cell Migration | 100 µM | Migrated Cells | Significant increase vs. control | [5] |
| EPCs (Diabetic) | Tube Formation | 80 µM | Tubulogenesis | Significant increase vs. untreated diabetic EPCs | [2] |
| HUVECs | Proliferation | 1.97 µg/mL | Cell Viability | Significant improvement vs. control | [3] |
| EPCs | Migration | 3 µM | Migratory Activity | Marked reduction vs. control | [7] |
| EPCs | Tube Formation | 3-10 µM | Tube Length/Junctions | Dose-dependent inhibition | [7] |
HAECs: Human Aortic Endothelial Cells; EPCs: Endothelial Progenitor Cells; HUVECs: Human Umbilical Vein Endothelial Cells.
Note: The contradictory findings in EPCs highlight that DFO's effects can be dose- and context-dependent, with some studies indicating that certain concentrations may induce senescence and compromise angiogenic activity.[7][8]
Key Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay models the differentiation and morphological changes of endothelial cells into capillary-like structures.[9]
-
Preparation of Matrix Gel: Thaw a basement membrane extract (BME), such as Matrigel®, on ice at 4°C overnight.[10][11] Using pre-cooled pipette tips, evenly coat the wells of a 96-well plate with 50-80 µL of BME, avoiding bubbles.[11] Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[10][11]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that are 70-90% confluent.[11] Resuspend the cells in the desired test medium (e.g., control medium vs. medium containing DFO).
-
Incubation: Carefully add 1x10⁴ to 1.5x10⁴ cells in 100 µL of medium on top of the solidified BME layer in each well.[11]
-
Analysis: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 24 hours.[11] The formation of tube-like networks can be visualized and photographed using an inverted microscope.
-
Quantification: Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software like ImageJ.[2]
In Vivo Evidence: Animal Models
In vivo models are critical for assessing the physiological relevance of DFO-induced angiogenesis in a complex biological system. Models of ischemia and wound healing are commonly used.
Quantitative Data Summary: In Vivo Studies
| Model | Animal | DFO Administration | Outcome Measured | Result | Reference |
| Hindlimb Ischemia | Mouse | Intraperitoneal | Blood Flow Recovery | Significantly promoted vs. vehicle | [5] |
| Hindlimb Ischemia | Mouse | Intraperitoneal | Capillary Density | Higher in DFO-treated mice | [5][6] |
| Hindlimb Ischemia | Mouse | Intraperitoneal | Arteriole Density | Higher in DFO-treated mice | [5] |
| Skin Flap Wound | Rat | Subcutaneous Injection | New Vessel Number | Significantly increased vs. control (p<0.008) | [12] |
| Skin Flap Wound | Rat | Subcutaneous Injection | vWF+ Vessels | Significantly increased vs. control (p<0.008) | [12] |
| Traumatic Brain Injury | Rat | Intraperitoneal | Microvessel Density | Higher in DFO-treated group at 3 days | [4] |
| Hindlimb Ischemia | Mouse | EPCs pre-treated with DFO | Blood Perfusion | Reduced perfusion vs. untreated EPCs | [7][13] |
| Hindlimb Ischemia | Mouse | EPCs pre-treated with DFO | Capillary Density | Reduced density vs. untreated EPCs | [7][13] |
vWF: von Willebrand Factor, an endothelial cell marker.
Again, note the conflicting results when EPCs are pre-treated with DFO before injection, suggesting systemic or pre-treatment effects may differ from local application and can compromise the cells' angiogenic potential.[7]
Key Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to its highly vascularized membrane, accessibility, and cost-effectiveness.[14][15][16]
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days in a dynamic incubator.[16] On day 4, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.[15][16]
-
Sample Application: On day 8 of incubation, place a carrier agent (e.g., a sterile gelatin sponge) onto the CAM surface through the window.[17]
-
Treatment: Apply the test substance (e.g., 10 µL of a 10-100 µM DFO solution) or a vehicle control directly onto the sponge.[17]
-
Incubation: Reseal the window with sterile tape and return the eggs to a static incubator for an additional 2-4 days.[16][17]
-
Analysis: On day 12, re-open the window and excise the CAM area beneath the sponge.
-
Quantification: Image the CAM ex vivo or in situ. Quantify the angiogenic response by counting the number of blood vessels converging towards the application site and measuring their length using imaging software.[17]
Conclusion and Future Directions
Preliminary studies robustly demonstrate that this compound can promote angiogenesis, primarily by stabilizing HIF-1α and upregulating downstream pro-angiogenic factors like VEGF.[1][2][4] This effect has been validated in numerous in vitro and in vivo models, showing enhanced endothelial cell proliferation, migration, and tube formation, leading to increased revascularization in ischemic tissues.[5][6]
However, the field must acknowledge contradictory evidence suggesting that DFO, particularly with systemic application or at certain concentrations, can induce senescence in endothelial progenitor cells, thereby compromising their angiogenic capacity.[7][18] This highlights a critical duality: the mode of delivery, local concentration, and target cell type are paramount in determining the net effect of DFO.
For drug development professionals, these findings are promising but underscore the need for sophisticated delivery systems.[1] Strategies such as incorporating DFO into hydrogels, scaffolds, or nanoparticles for sustained, localized release could maximize its pro-angiogenic potential for therapeutic applications in wound healing and tissue engineering while mitigating potential systemic side effects.[3] Further research should focus on optimizing dosing and delivery to fully harness the therapeutic benefits of this hypoxia-mimetic agent.
References
- 1. Application of this compound in Tissue Regeneration Attributed to Promoted Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the effect of this compound, a hypoxia mimetic agent, on angiogenesis restoration in endothelial progenitor cells (EPCs) from diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Loaded Chitosan-Based Hydrogel on Bone Implants Showing Enhanced Bond Strength and Pro-Angiogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α and VEGF Are Involved in this compound-Ameliorated Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes angiogenesis via the activation of vascular endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.uvm.edu [primo.uvm.edu]
- 7. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis | Aging [aging-us.com]
- 8. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis | Aging [aging-us.com]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. corning.com [corning.com]
- 11. Test angiogeneze s tvorbou endoteliálních trubic [sigmaaldrich.com]
- 12. Effects of amniotic membrane extract and this compound on angiogenesis in wound healing: an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Chemical Hypoxia in Cell Culture Using Deferoxamine
Introduction
Hypoxia, a condition of low oxygen tension, is a critical physiological and pathological stimulus that orchestrates a variety of cellular responses, including angiogenesis, metabolic reprogramming, and cell survival.[1] In a laboratory setting, mimicking hypoxic conditions is essential for studying these processes. Deferoxamine (DFO), an iron chelator, is a widely used and effective pharmacological agent to induce a state of "chemical hypoxia."[2][3] By chelating intracellular iron, DFO inhibits the activity of prolyl hydroxylases (PHDs), enzymes that require iron as a cofactor to hydroxylate and target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation.[4] This leads to the stabilization and accumulation of HIF-1α, a master transcriptional regulator that mediates the cellular response to hypoxia.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DFO to induce hypoxia in cell culture. The document outlines the mechanism of action, provides detailed experimental protocols for treatment and subsequent analysis, and summarizes key quantitative parameters for experimental design.
Mechanism of Action: DFO-Induced HIF-1α Stabilization
Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) utilize O2 and Fe2+ to hydroxylate specific proline residues on HIF-1α. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound, by chelating intracellular Fe2+, creates a state of functional iron deficiency for PHDs.[4] This inhibition of PHD activity prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β (also known as ARNT), and this complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[2] Key target genes include those involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), glucose metabolism, and cell survival.[6][7]
Figure 1: DFO-induced HIF-1α signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound mesylate salt (e.g., Sigma-Aldrich, D9533)
-
Sterile nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
In a sterile biological safety cabinet, weigh the desired amount of DFO powder.
-
Dissolve the DFO powder in sterile water or PBS to create a stock solution. A common stock concentration is 100 mM.[4]
-
Ensure complete dissolution by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. Stored properly, the solution is stable for years.[4]
Induction of Hypoxia in Cell Culture
Materials:
-
Cultured cells in appropriate vessels (e.g., plates, flasks)
-
Complete cell culture medium
-
DFO stock solution
Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
Thaw an aliquot of the DFO stock solution.
-
Dilute the DFO stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. (See Table 1 for recommended concentrations).
-
Remove the old medium from the cells and replace it with the DFO-containing medium.
-
Incubate the cells for the desired duration under standard cell culture conditions (37°C, 5% CO2). (See Table 1 for recommended incubation times).
-
Always include a vehicle-treated control group (cells treated with the same volume of sterile water or PBS used to dissolve the DFO).
Figure 2: General experimental workflow for DFO treatment.
Assessment of HIF-1α Stabilization by Western Blot
Note: HIF-1α is a highly labile protein and degrades rapidly upon exposure to normoxic conditions.[8][9] Therefore, rapid sample processing is crucial.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After DFO treatment, place the cell culture plates on ice.
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube. For optimal results, use nuclear extracts as stabilized HIF-1α translocates to the nucleus.[10]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. HIF-1α typically appears as a band around 110-120 kDa.[10]
Analysis of Target Gene Expression by RT-qPCR
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGF) and a housekeeping gene (e.g., β-actin, GAPDH)
Protocol:
-
Harvest cells after DFO treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for your target gene(s) and a housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Cell Viability Assessment
Note: High concentrations or prolonged exposure to DFO can affect cell viability.[3][11] It is important to assess the cytotoxic effects of DFO in your specific cell line.
Materials:
-
Cells cultured in a 96-well plate
-
DFO at various concentrations
-
MTT reagent (or other viability assay reagents like WST-1, PrestoBlue)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of DFO concentrations for the desired incubation times (e.g., 24, 48, 72 hours).[3]
-
At the end of the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Quantitative Data Summary
The optimal concentration and duration of DFO treatment are cell-type dependent and should be determined empirically. The following table provides a summary of concentrations and incubation times reported in the literature for various cell lines.
| Cell Line | DFO Concentration | Incubation Time | Outcome Measured | Reference |
| Human Neuroblastoma (NMB) | 50 - 400 µM | 24 hours | HIF-1α mRNA, Cell Viability | [11] |
| Human Periodontal Ligament Cells (hPDLCs) | 5 - 20 µM | 24 - 72 hours | HIF-1α mRNA, Cell Viability | [3] |
| Colorectal Cancer Cells (HT29, HCT116) | Not specified | Not specified | HIF-1α protein | [2] |
| SH-SY5Y (Neuroblastoma) | Not specified | Not specified | HIF-1α protein | [6] |
| Human Colon Cancer Cells | Dose-dependent | Not specified | HIF-1α protein | [12] |
| HeLa Cells | Up to 0.3 mM (300 µM) | Not specified | HIF-1α protein | [13] |
| Retinal Pigment Epithelial (iRPE) cells | 100 µM | 24 - 48 hours | HIF-1α/2α protein, Cell Viability | [14] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 200 µM | 24 hours | Mitochondrial Iron, ROS | [15] |
Table 1: Summary of DFO Concentrations and Incubation Times in Various Cell Lines.
Conclusion
This compound is a reliable and convenient tool for inducing chemical hypoxia in vitro, enabling the study of HIF-1α signaling and its downstream effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments involving DFO-induced hypoxia. It is crucial to optimize the experimental conditions, particularly DFO concentration and treatment duration, for each specific cell line and experimental question to ensure robust and reproducible results.
References
- 1. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Boron-Based Topical Strategy for Enhancing Flap Survival: Mechanistic Insights Through Proteomic Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. This compound Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism [mdpi.com]
Application Notes and Protocols: Deferoxamine Mesylate Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine mesylate (DFOM), an iron chelator, is a versatile compound extensively utilized in biomedical research. Beyond its clinical application in treating iron overload, DFOM serves as a crucial tool in laboratory settings to mimic hypoxic conditions. It achieves this by chelating iron, a vital cofactor for prolyl hydroxylase (PHD) enzymes. The inhibition of PHDs prevents the degradation of Hypoxia-Inducable Factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of hypoxia-responsive genes.[1][2] This application note provides detailed protocols for the preparation and storage of DFOM stock solutions and its use in inducing HIF-1α expression in cell culture.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound mesylate solutions.
Table 1: Solubility of this compound Mesylate
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 50 - 100 | 76.1 - 152.2 | Sonication may be required to fully dissolve.[3][4][5][6] |
| DMSO | 50 - 100 | 76.1 - 152.2 | Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[3][4][7] |
| PBS (pH 7.2) | ~5 | ~7.6 | Not recommended for high-concentration stock solutions.[8] |
| Ethanol | Insoluble | Insoluble |
Molecular Weight of this compound Mesylate: 656.79 g/mol [5][6][9]
Table 2: Storage and Stability of this compound Mesylate Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Store in sealed containers, protected from moisture.[3] | |
| Water | Room Temperature | Up to 24 hours | For microbiological safety, use within 3 hours of reconstitution unless prepared under aseptic conditions.[10] Do not refrigerate.[10] Some sources suggest stability for up to one week when protected from light, though immediate use is generally recommended.[11] |
| 2-8°C | Not Recommended | Refrigeration of aqueous solutions is not advised.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Mesylate Stock Solution in DMSO
Materials:
-
This compound mesylate powder (MW: 656.79 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh this compound Mesylate: In a sterile tube, accurately weigh out the desired amount of this compound mesylate powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 65.68 mg of this compound mesylate.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound mesylate powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.[3] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the tubes are tightly sealed to protect from moisture.
Protocol 2: Induction of HIF-1α Expression in Cell Culture
Materials:
-
Cells of interest (e.g., HeLa cells) cultured in appropriate media
-
This compound mesylate stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Materials for downstream analysis (e.g., cell lysis buffer for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound mesylate stock solution at room temperature. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration. A common working concentration for HIF-1α induction is 100-500 µM.[5] For example, to make 2 mL of 100 µM working solution from a 100 mM stock, add 2 µL of the stock solution to 1998 µL of culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound mesylate) to an equivalent volume of culture medium. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Aspirate the PBS and replace it with the medium containing the desired concentration of this compound mesylate or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For HIF-1α stabilization, an incubation time of 4-24 hours is typical.[5]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. For example, to detect HIF-1α protein levels, lyse the cells and perform a Western blot analysis.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway of this compound mesylate in inducing a hypoxic response.
Caption: Workflow for preparing a this compound mesylate stock solution.
Caption: DFOM chelates iron, inhibiting PHDs and stabilizing HIF-1α.
References
- 1. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 2. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound mesylate, Iron chelator (CAS 138-14-7) | Abcam [abcam.com]
- 6. This compound mesylate | Biochemicals and Molecular Biology | Bio-Techne [bio-techne.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for In Vivo Administration of Deferoxamine in Animal Models of Iron Overload
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron overload, characterized by the excessive accumulation of iron in various organs, can lead to significant tissue damage and organ dysfunction. Animal models of iron overload are indispensable tools for studying the pathophysiology of this condition and for evaluating the efficacy and safety of iron-chelating agents. Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone of therapy for chronic iron overload in humans.[1] It effectively binds to ferric iron, forming a stable, water-soluble complex called ferrioxamine that is excreted through urine and feces.[2][3] These application notes provide detailed protocols for inducing iron overload in rodent models and for the subsequent administration of this compound, along with methods for assessing its therapeutic effects.
Mechanism of Action of this compound
This compound primarily acts by chelating non-transferrin-bound iron from the plasma and iron from cellular stores, such as ferritin and hemosiderin.[4] 100 mg of this compound is capable of binding approximately 8.5 mg of trivalent (ferric) iron.[5] The resulting ferrioxamine complex is then renally and bilaterally excreted.[2][4]
Beyond simple iron removal, DFO's mechanism of action involves the modulation of key signaling pathways. By chelating intracellular iron, DFO inhibits iron-dependent enzymes like prolyl-4-hydroxylase (PHD).[6] This leads to the stabilization and accumulation of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[6] Furthermore, by sequestering free iron, DFO mitigates the formation of reactive oxygen species (ROS) through the Fenton reaction, thereby reducing oxidative stress and cellular apoptosis.[6]
References
- 1. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. droracle.ai [droracle.ai]
- 4. Combating iron overload: a case for this compound-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Deferoxamine in Biological Samples
Introduction
Deferoxamine (DFO), marketed under the brand name Desferal®, is a crucial chelating agent used in the treatment of iron overload, a condition that can arise from chronic blood transfusions in patients with β-thalassemia major. Monitoring the concentration of DFO and its iron-chelated metabolite, ferrioxamine (FO), in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. This document provides detailed protocols for the quantification of this compound in biological samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometric detection.
A significant analytical challenge in this compound analysis is its high affinity for metal ions, particularly iron, which can be present in the analytical system. This can lead to the formation of unexpected peaks, variations in retention time, and poor peak shape.[1] The methods outlined below address these challenges through specific mobile phase compositions and sample preparation techniques.
Quantitative Data Summary
The following tables summarize the key parameters and performance characteristics of various HPLC methods for this compound and Ferrioxamine quantification.
Table 1: HPLC-UV Method Parameters for this compound (DFO) and Ferrioxamine (FO) Analysis in Urine
| Parameter | Method 1 |
| Analyte(s) | DFO and FO |
| Biological Matrix | Urine |
| Column | Symmetry® C18 |
| Mobile Phase | 0.1% Formic Acid and Methanol (95:5 v/v)[2] |
| Detection | UV at 260 nm (after complexation with Fe2+)[2] |
| Linearity Range | 1-90 µg/mL[3][4] |
| Recovery | 79.64-97.30%[3][4] |
| Limit of Detection (LOD) | 0.02 µg/mL[2] |
| Limit of Quantification (LOQ) | <0.07 µg/mL[2] |
Table 2: LC-MS/MS Method Parameters for Deferasirox (as an alternative chelator) Analysis in Plasma
| Parameter | Method 2 |
| Analyte | Deferasirox |
| Biological Matrix | Plasma |
| Column | XTerra RP18 |
| Mobile Phase | Acetonitrile and 4 mM Formiate Buffer (pH 3.0) with 5% Methanol (Gradient)[5][6] |
| Detection | Electrospray Ionization (ESI) - MS/MS |
| Linearity Range | 0.5-40 µg/mL[5][6] |
| Intra-day Precision | < 7.3%[5][6] |
| Inter-day Precision | < 8.9%[5][6] |
| Bias | < 12.7%[5][6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Ferrioxamine in Urine
This protocol is based on the method described for the analysis of DFO and FO in the urine of β-thalassemia major patients.[3][4]
1. Sample Preparation: Urine
-
Collect urine samples from patients at specified time intervals after Desferal® infusion (e.g., 6, 12, 18, and 24 hours).[3][4]
-
Centrifuge the urine samples to remove any particulate matter.
-
For the analysis of FO, the native iron-bound complex is measured.
-
For the analysis of total DFO (free and bound), an excess of Fe²⁺ solution is added to a urine aliquot to convert all DFO to FO, which has a stronger chromophore.[2]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Symmetry® C18 column.
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of DFO and FO in drug-free urine over the concentration range of 1-100 µg/mL.[2]
-
Process the standards in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of DFO and FO in the patient samples by interpolation from the calibration curve.
Protocol 2: UPLC-MS Analysis of this compound in Plasma
This protocol utilizes a more advanced UPLC system with mass spectrometric detection to mitigate issues of metal complexation and improve sensitivity.
1. Sample Preparation: Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS Conditions
-
UPLC System: ACQUITY Premier System to minimize metal interactions.
-
Column: ACQUITY Premier HSS T3, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM ammonium formate (pH 3.0) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient appropriate for the separation of DFO.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation
-
The method should be validated according to regulatory guidelines for bioanalytical method validation.[7][8]
-
Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound in urine.
Caption: Strategies to overcome metal interference in DFO analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An expedient reverse-phase high-performance chromatography (RP-HPLC) based method for high-throughput analysis of this compound and ferrioxamine in urine. | Semantic Scholar [semanticscholar.org]
- 4. An expedient reverse-phase high-performance chromatography (RP-HPLC) based method for high-throughput analysis of this compound and ferrioxamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols: Deferoxamine in Neurodegenerative Disease Research
Introduction
Deferoxamine (DFO) is a high-affinity iron chelator that is FDA-approved for the treatment of iron overload.[1][2] In recent years, there has been a growing interest in its application for neurodegenerative diseases.[3][4] This interest stems from the significant body of evidence implicating iron dyshomeostasis and subsequent oxidative stress in the pathogenesis of a number of neurological disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD).[5][6] Excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to neuronal damage and death.[7] this compound's ability to sequester this reactive iron makes it a compelling therapeutic candidate.[8] These application notes provide an overview of the mechanisms of action of DFO in neurodegenerative disease models and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered around its iron-chelating properties.[2][9]
-
Iron Chelation and Reduction of Oxidative Stress : By binding to free iron, DFO prevents its participation in redox cycling, thereby suppressing the generation of reactive oxygen species (ROS) and reducing oxidative damage to lipids, proteins, and DNA.[7][10] In a dopaminergic cell line, 10 µM DFO was shown to block iron-induced increases in lipid peroxidation and decreases in cell viability.[11][12]
-
Modulation of Pro-survival Signaling Pathways : DFO's depletion of cellular iron mimics a hypoxic state, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α).[5][7] Activated HIF-1α upregulates a variety of neuroprotective genes.[7] Additionally, DFO has been shown to activate the insulin signaling pathway, which can suppress neuroinflammation and promote neuroplasticity.[5]
-
Inhibition of Pro-inflammatory and Pro-apoptotic Pathways : DFO has been found to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and neuroinflammation.[5]
-
Reduction of Pathological Protein Aggregation :
-
Amyloid-β (Aβ) : DFO has been demonstrated to reduce Aβ aggregation and genesis.[5][13]
-
Tau : By inhibiting GSK-3β, DFO can reduce the hyperphosphorylation of tau, a hallmark of Alzheimer's disease.[5]
-
α-Synuclein : DFO has been shown to decrease the expression and aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[5][14]
-
Preclinical Applications
This compound has shown significant therapeutic potential in a range of preclinical models of neurodegenerative diseases.[3]
-
Alzheimer's Disease : In various rodent models of AD, including the APP/PS1 and intracerebroventricular streptozotocin (ICV STZ) models, intranasal DFO administration has been shown to rescue cognitive impairments and reduce pathological hallmarks.[5][15]
-
Parkinson's Disease : DFO has demonstrated strong neuroprotective effects in several rodent models of PD, including those induced by 6-hydroxydopamine (6-OHDA), rotenone, and methyl-phenyl-tetrahydropyridine (MPTP).[5] It has been shown to improve motor deficits and enhance the survival of dopaminergic neurons.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: In Vitro Studies of this compound
| Cell Line/Primary Culture | Neurodegenerative Disease Model | DFO Concentration | Key Findings |
| SK-N-SH (dopaminergic cell line) | Iron-induced toxicity (100-250 µM FeSO₄) | 10 µM | Blocked iron-induced decrease in cell viability and increase in lipid peroxidation.[11][12] |
| Primary cortical neurons | Erastin-induced ferroptosis | Not specified | Protected against erastin-induced neuronal cell death by upregulating GPX4/xCT signaling.[16] |
| RGC-5 cells | NMDA-induced excitotoxicity | Concentration-dependent | Increased cell survival rate and mitochondrial membrane potential.[17] |
| APPsw cells | Alzheimer's Disease | 100 µM | Increased expression of HIF-1α and inhibited Aβ formation.[7] |
Table 2: In Vivo Studies of this compound
| Animal Model | Neurodegenerative Disease | DFO Dosage and Administration Route | Treatment Duration | Key Outcomes |
| rAAV-α-synuclein rat model | Parkinson's Disease | 6 mg, intranasal, 3 times a week | 3 or 7 weeks | Decreased pathological α-synuclein formations and partial improvement in motor behavior.[14] |
| ICV STZ rat model | Alzheimer's Disease | 0.3 mg (15 µL of 1% solution), daily intranasal | 5 weeks | Rescued cognitive impairment and modulated neuroinflammation.[15] |
| ApoEFAD mice | Alzheimer's Disease | 10mg/kg/day in diet or intraperitoneal injection | 2 weeks (diet) or 1 week (IP) | Decreased insoluble fibrillar amyloid by 50%.[8] |
| Rotenone-induced rat model | Parkinson's Disease | Not specified, intraperitoneal injection | 8 weeks | Inhibited iron accumulation in various brain regions and reduced the loss of tyrosine hydroxylase-positive cells.[18] |
| TBI mouse model | Traumatic Brain Injury | Not specified, intraperitoneal injection | Not specified | Significantly decreased brain levels of amyloid-β(1-42) and ferritin, and reduced neural cell apoptosis.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Neuroprotective Effects against Iron-Induced Toxicity
1. Cell Culture: a. Culture SK-N-SH human neuroblastoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂. b. Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
2. Induction of Neurotoxicity: a. Once cells reach 70-80% confluency, replace the medium. b. Prepare a fresh solution of ferrous sulfate (FeSO₄) in sterile water. c. Treat the cells with 100-250 µM FeSO₄ to induce iron-mediated toxicity.[11][12]
3. This compound Treatment: a. Prepare a stock solution of this compound mesylate in sterile water. b. Co-treat cells with 10 µM DFO and FeSO₄, or pre-treat with DFO for a specified time before adding FeSO₄.[11][12] c. Include control groups: untreated cells, cells treated with DFO alone, and cells treated with FeSO₄ alone. d. Incubate for 24-48 hours.
4. Cell Viability Assay (MTT Assay): a. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. b. Incubate for 4 hours at 37°C. c. Remove the medium and add DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Express cell viability as a percentage of the untreated control.
5. Measurement of Oxidative Stress (Malondialdehyde - MDA Assay): [19][20] a. Lyse the cells and collect the supernatant. b. Add thiobarbituric acid (TBA) reagent to the lysate. c. Heat the mixture at 95°C for 60 minutes. d. Cool the samples and measure the absorbance at 532 nm. e. Quantify MDA levels using a standard curve.
Protocol 2: In Vivo Evaluation of this compound in a Rodent Model of Alzheimer's Disease (ICV-STZ Model)
1. Animal Model Induction: a. Anesthetize adult male Long-Evans rats.[15] b. Using a stereotaxic frame, perform intracerebroventricular (ICV) injections of streptozotocin (STZ) to induce an Alzheimer's-like pathology. c. Administer a sham injection (vehicle) to the control group.
2. This compound Administration: a. Prepare a 1% DFO solution in saline.[15] b. Beginning one week post-surgery, administer 15 µL of the 1% DFO solution (0.3 mg) intranasally on a daily basis for five weeks.[15] c. The control group receives intranasal saline.
3. Behavioral Assessment (Morris Water Maze): a. In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test. b. Record the escape latency to find the hidden platform over several days of training. c. Conduct a probe trial with the platform removed to assess memory retention.
4. Immunohistochemical Analysis: a. At the end of the study, perfuse the animals and collect the brains. b. Process the brain tissue for immunohistochemistry. c. Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal survival. d. Quantify the staining intensity or cell counts in relevant brain regions like the hippocampus.
Protocol 3: Measurement of Brain Iron Content
1. Tissue Preparation: a. Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, substantia nigra). b. Dry the tissue by incubating at 106°C for at least 12 hours.[21]
2. Iron Measurement by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): [21][22] a. Digest the dried tissue in concentrated nitric acid. b. Dilute the digested sample with deionized water. c. Analyze the sample using an ICP-MS instrument to determine the total iron concentration. d. Express the results as µg of iron per gram of dry tissue weight.
3. Histological Staining for Iron (Perls' Prussian Blue): [23] a. Use formalin-fixed, paraffin-embedded brain sections. b. Deparaffinize and rehydrate the sections. c. Incubate the sections in a solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide. d. Rinse and counterstain with Nuclear Fast Red. e. Dehydrate and mount the sections. Ferric iron deposits will appear as blue/purple precipitates.
Visualizations
Caption: Signaling pathways of this compound in neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Experimental workflow for in vivo efficacy study.
This compound is a versatile and valuable tool in neurodegenerative disease research. Its well-characterized mechanism as an iron chelator, coupled with its demonstrated efficacy in reducing oxidative stress, modulating key signaling pathways, and mitigating pathological protein aggregation, makes it a robust compound for investigating the role of iron in neurodegeneration.[2][5] While systemic administration is limited by poor blood-brain barrier penetration, intranasal delivery has emerged as a promising, non-invasive method to bypass this barrier and achieve therapeutic concentrations in the brain.[5] The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies to explore novel therapeutic strategies for devastating neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Mechanisms of Intranasal this compound in Neurodegenerative and Neurovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer's Disease, Parkinson's Disease, and Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Intranasal this compound attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates iron-induced oxidative stress and prevents mitochondrial aggregation and alpha-synuclein translocation in SK-N-SH cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. karger.com [karger.com]
- 13. This compound reduces amyloid-beta peptides genesis and alleviates neural apoptosis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic intranasal this compound ameliorates motor defects and pathology in the α-synuclein rAAV Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose intranasal this compound modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of this compound on N-methyl-d-aspartate-induced excitotoxicity in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4.6. Measurement of Brain Iron [bio-protocol.org]
- 22. Measuring iron in the brain using quantitative susceptibility mapping and X-ray fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Histological Techniques to Visualize Iron in Paraffin-embedded Brain Tissue of Patients with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deferoxamine in Colorectal Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deferoxamine (DFO), an iron chelator, has emerged as a significant compound in the study of colorectal cancer (CRC). By sequestering intracellular iron, DFO mimics a hypoxic state, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This activity has pleiotropic effects on CRC cells, influencing proliferation, apoptosis, cell cycle, and metastasis. However, its role is complex, with reports suggesting both pro-tumorigenic and anti-tumorigenic activities depending on the cellular context and experimental conditions. These notes provide a comprehensive overview and detailed protocols for utilizing DFO in CRC cell line research.
Data Presentation
Table 1: Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effects | Reference |
| HT29 | 50, 100, 200 | 48 hours | Induction of HIF-1α expression. Altered cell morphology to a spindle-shape, increased cell migration and invasion.[1] | [1] |
| HCT116 | 50, 100, 200 | 48 hours | Induction of HIF-1α expression. Increased cell migration and invasion.[1] | [1] |
| HCT116 | Not specified | 24 hours | Inhibition of TRAIL-mediated apoptosis, increased Akt activation, and induction of autophagy.[2] | [2] |
| SW480 | 100 | Overnight | Decreased expression of Wnt target genes. | [3] |
| DLD-1 | 100 | Overnight | Decreased expression of Wnt target genes. | [3] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal Cancer | ~100 | [4] |
| SW480 | Colorectal Cancer | ~100 | [4] |
Experimental Protocols
Cell Culture and DFO Treatment
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116, SW480, DLD-1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound mesylate (DFO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture CRC cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of DFO in sterile water or PBS. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of DFO. Include a vehicle control (medium without DFO).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.
Cell Viability Assessment (MTT Assay)
Materials:
-
Cells treated with DFO in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO or Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[5]
-
Microplate reader
Protocol:
-
Following DFO treatment, add 10-20 µL of MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Carefully remove the medium containing MTT.[5]
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for HIF-1α and Other Proteins
Materials:
-
DFO-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin, anti-Akt, anti-phospho-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Lyse the cells on ice using lysis buffer. For HIF-1α, which degrades rapidly in normoxic conditions, it is critical to lyse cells quickly.[7] Nuclear extracts are recommended for HIF-1α detection as it translocates to the nucleus upon stabilization.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load 10-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis Analysis (Annexin V/PI Staining)
Materials:
-
DFO-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells from the supernatant.[8]
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.[11]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
DFO-treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C.[14]
-
Wash the cells with PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in the PI/RNase A staining solution.[12]
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry. The linear fluorescence signal of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound in colorectal cancer cells.
Caption: General experimental workflow for studying DFO effects on CRC cell lines.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits TRAIL-mediated apoptosis via regulation of autophagy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Deferoxamine-Based Sensors for Fe(III) Detection in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of deferoxamine (DFO)-based sensors in the detection of ferric iron (Fe(III)) in various biological samples. DFO, a bacterial siderophore with a high affinity and selectivity for Fe(III), serves as a versatile molecular recognition element in the design of robust sensing platforms.[1][2][3][4] This document covers the principles of DFO-based sensing, different sensor types with their performance metrics, and step-by-step experimental procedures.
Principle of this compound-Based Fe(III) Sensing
This compound is a hexadentate ligand that forms a highly stable, 1:1 stoichiometric complex with Fe(III) through its three hydroxamic acid groups.[1][2][4] This strong and specific interaction is the foundation for its use in sensing applications. The terminal primary amino group of the DFO molecule, which is not involved in iron chelation, allows for its covalent immobilization onto various solid supports, including nanoparticles, polymers, and electrode surfaces.[1][2][4][5] The binding of Fe(III) to the immobilized DFO induces a measurable change in the physical or chemical properties of the sensor, such as color, fluorescence, or electrochemical signal, which is then correlated to the concentration of Fe(III) in the sample.
The signaling mechanism of DFO-based sensors is typically based on the formation of the colored DFO-Fe(III) complex or the quenching of a fluorescent signal upon iron binding. The DFO-Fe(III) complex exhibits a characteristic reddish-brown color, with an absorption maximum around 430 nm, enabling colorimetric detection.[1] In fluorescent sensors, the binding of Fe(III) can lead to fluorescence quenching through mechanisms like energy or electron transfer. Electrochemical sensors, on the other hand, detect changes in current or potential resulting from the interaction of the DFO-Fe(III) complex with an electrode surface.
Types of this compound-Based Sensors and Performance Data
A variety of sensor platforms have been developed utilizing DFO for Fe(III) detection. The choice of sensor depends on the specific application, required sensitivity, and the nature of the biological sample.
| Sensor Type | Platform | Linear Range | Limit of Detection (LOD) | Key Features & Applications |
| Colorimetric | DFO-functionalized filter paper | 3 µM - 40 µM | Not Specified | Simple, low-cost, suitable for qualitative or semi-quantitative screening.[6] |
| DFO-immobilized agarose membrane | Not Specified | 0.114 µM | Visible color change from white to brick red, applicable to water samples.[7] | |
| Fluorescent | Carbazole-DFO chemosensor | Not Specified | 20 nM | High selectivity, suitable for trace level detection in airborne particulate matter.[1] |
| DFO-based polymeric micelles with TPE | Not Specified | Not Specified | "Turn-off" fluorescence mechanism, potential for monitoring chelation in cell models.[5] | |
| Electrochemical | DFO on Nafion-coated glassy carbon electrode (DPV) | Not Specified | 0.5 µM | Good sensitivity, requires preconcentration step.[1] |
| DFO self-assembled monolayer on screen-printed gold electrode (DPV) | Not Specified | 0.47 nM | Very low detection limit, high selectivity, suitable for trace analysis in water.[8] | |
| PEDOT nanowires doped with DFO | 10 nM - 100 µM | 10 nM | Electrical resistance-based detection, good sensitivity but selectivity needs further validation.[1] | |
| Other | DFO-functionalized silver nanoparticles (SERS) | Not Specified | Not Demonstrated | Potential for high sensitivity, but analytical application not fully developed.[1] |
| DFO self-assembled monolayer on gold (SPR) | Not Specified | Not Specified | Label-free detection, suitable for real-time monitoring of binding events.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DFO-based sensors for Fe(III) detection.
Protocol 1: Colorimetric Detection of Fe(III) using DFO-Functionalized Filter Paper
This protocol describes a simple and cost-effective method for the visual detection of Fe(III) in aqueous samples.
Materials:
-
Whatman filter paper
-
This compound mesylate salt
-
Coupling agents (e.g., EDC/NHS)
-
Activation solution (e.g., sodium periodate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Fe(III) standard solutions
-
Unknown biological sample (e.g., diluted serum, urine)
Procedure:
-
Activation of Filter Paper:
-
Immerse the filter paper in an activation solution (e.g., 0.1 M sodium periodate) for 1 hour at room temperature.
-
Wash the paper thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Immobilization of this compound:
-
Prepare a solution of this compound mesylate (e.g., 10 mg/mL) in PBS.
-
Add coupling agents (e.g., EDC and NHS) to the DFO solution to activate the carboxyl groups for covalent bonding.
-
Immerse the activated filter paper in the DFO solution and incubate for 2-4 hours at room temperature with gentle shaking.
-
Wash the DFO-functionalized paper extensively with PBS and deionized water to remove any unbound DFO.
-
Dry the paper and store it in a desiccator until use.
-
-
Fe(III) Detection:
-
Spot a known volume (e.g., 10 µL) of the biological sample or Fe(III) standard solution onto the DFO-functionalized paper.
-
Allow the spot to dry completely at room temperature.
-
Observe the color change. The intensity of the reddish-brown color is proportional to the Fe(III) concentration.
-
For semi-quantitative analysis, compare the color intensity of the sample spot with that of the standard spots.
-
Protocol 2: Electrochemical Detection of Fe(III) using a DFO-Modified Screen-Printed Gold Electrode
This protocol outlines a highly sensitive method for the quantitative detection of Fe(III) using differential pulse voltammetry (DPV).[8]
Materials:
-
Screen-printed gold electrodes (SPGEs)
-
This compound mesylate salt
-
Thiol-containing linker (e.g., 3-mercaptopropionic acid)
-
EDC/NHS coupling agents
-
Ethanol
-
Sulfuric acid (for cleaning)
-
Supporting electrolyte (e.g., 0.1 M HClO4)
-
Fe(III) standard solutions
-
Potentiostat/galvanostat
Procedure:
-
Electrode Cleaning and Preparation:
-
Clean the SPGEs by cycling the potential in 0.5 M H2SO4 until a stable cyclic voltammogram is obtained.
-
Rinse the electrodes with deionized water and ethanol, then dry.
-
-
Formation of Self-Assembled Monolayer (SAM):
-
Immerse the cleaned SPGEs in an ethanolic solution of the thiol linker (e.g., 10 mM 3-mercaptopropionic acid) for 12-24 hours to form a SAM.
-
Rinse the electrodes with ethanol and water.
-
-
Covalent Immobilization of this compound:
-
Activate the terminal carboxyl groups of the SAM by immersing the electrodes in a freshly prepared aqueous solution of EDC and NHS for 1 hour.
-
Rinse with water.
-
Immerse the activated electrodes in a solution of DFO in PBS (pH 7.4) for 2-4 hours.
-
Wash the DFO-modified electrodes thoroughly with PBS and water.
-
-
Electrochemical Measurement (DPV):
-
Prepare the biological sample by appropriate dilution and pH adjustment (e.g., to pH 1 for preconcentration).[8]
-
Immerse the DFO-modified electrode in the sample solution for a defined preconcentration time (e.g., 2 minutes) at open circuit potential.[8]
-
Transfer the electrode to the supporting electrolyte.
-
Perform DPV measurement by scanning the potential from a suitable initial to a final value (e.g., +0.6 V to -0.2 V).
-
The peak current in the voltammogram is proportional to the concentration of Fe(III).
-
Construct a calibration curve using Fe(III) standard solutions to quantify the concentration in the unknown sample.
-
Selectivity and Interference
A key advantage of DFO-based sensors is their high selectivity for Fe(III) over other biologically relevant metal ions. The formation constant of the DFO-Fe(III) complex is significantly higher than that for other divalent and trivalent cations.[9] For instance, at acidic pH (e.g., pH 1-3.5), which is often used for the preconcentration step in electrochemical methods, the interference from other cations like Fe(II), Cu(II), Zn(II), Ca(II), and Mg(II) is minimal as they do not form stable complexes with DFO under these conditions.[8] However, it is always recommended to perform interference studies with potentially competing ions present in the specific biological matrix being analyzed.
Applications in Biological Samples
DFO-based sensors have been successfully applied to the detection of Fe(III) in various biological matrices.
-
Urine: Functionalized mesoporous silica with DFO has shown promise for iron detection in urine samples.[1]
-
Cell Models: DFO-based fluorescent probes have been used to monitor the chelation process in iron-overload cell models.[5]
-
Serum/Plasma: While direct application can be challenging due to the complex matrix, with appropriate sample preparation such as dilution and pH adjustment, DFO-based sensors can be utilized.
-
Airborne Particulate Matter: Fluorescent DFO chemosensors have demonstrated efficacy in determining Fe(III) in environmental samples like airborne particulate matter, which has implications for health studies.[1]
Conclusion
This compound-based sensors offer a powerful and versatile platform for the selective and sensitive detection of Fe(III) in biological samples. The choice of the sensing modality can be tailored to the specific requirements of the application, ranging from simple, low-cost colorimetric assays for rapid screening to highly sensitive electrochemical methods for trace quantitative analysis. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers and professionals working in the fields of diagnostics, drug development, and environmental monitoring. Further research and development in this area are expected to lead to even more robust and user-friendly DFO-based sensing systems for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. This compound-Based Materials and Sensors for Fe(III) Detection [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Based Materials and Sensors for Fe(III) Detection | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. A this compound immobilized agarose membrane optical sensor for selective monitoring of Iron (III) [ijnc.ir]
- 8. Screen-Printed Gold Electrode Functionalized with this compound for Iron(III) Detection [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deferoxamine's Permeability Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor membrane permeability of Deferoxamine (DFO) in experimental settings. Find troubleshooting tips, frequently asked questions, and detailed protocols to enhance the cellular uptake and efficacy of this potent iron chelator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cellular uptake of DFO | This compound is a hydrophilic molecule with a high molecular weight and positive charge at physiological pH, which limits its passive diffusion across the lipophilic cell membrane.[1][2] | Employ a delivery system to enhance uptake, such as liposomal encapsulation, nanoparticle conjugation, or chemical modification of the DFO molecule. |
| Rapid clearance and short half-life in vivo | DFO is quickly metabolized and eliminated from circulation, reducing its therapeutic window and requiring frequent administration.[3][4] | Utilize sustained-release formulations like Depo-DFO or PEGylated DFO to prolong its plasma half-life.[4][5] |
| Inconsistent experimental results | Variability in the preparation of DFO formulations (e.g., liposome size, nanoparticle aggregation) can lead to inconsistent cellular delivery. | Standardize formulation protocols and characterize nanoparticles or liposomes for size, charge, and encapsulation efficiency before each experiment. |
| Off-target effects or cytotoxicity | High concentrations of free DFO required to achieve a therapeutic effect can lead to cellular toxicity.[4][6] | Encapsulation or conjugation of DFO can reduce its systemic toxicity while concentrating the therapeutic agent at the target site.[4][7] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor membrane permeability?
This compound's poor membrane permeability is attributed to its physicochemical properties. It is a relatively large, hydrophilic molecule (molar mass of 560.693 g/mol ) and possesses a positive charge at physiological pH.[1][2][8] These characteristics hinder its ability to passively diffuse across the lipid bilayer of cell membranes.
Q2: What are the most common strategies to improve DFO's cellular uptake?
The most common and effective strategies to overcome DFO's permeability barrier include:
-
Liposomal Encapsulation: Entrapping DFO within lipid-based vesicles (liposomes) facilitates its entry into cells through endocytosis.[9][10][11]
-
Nanoparticle Conjugation: Attaching DFO to various nanoparticles (e.g., polymeric, silica-based) can improve its stability, circulation time, and cellular uptake.[7][9][12]
-
Chemical Modification: Modifying the DFO molecule itself, for instance, through PEGylation (attachment of polyethylene glycol) or conjugation with permeation-enhancing molecules like caffeine or imidazole, can improve its pharmacokinetic profile and cell permeability.[4][13][14]
Q3: How does PEGylation improve DFO's performance?
PEGylation, the process of attaching polyethylene glycol (PEG) chains to DFO, offers several advantages. It increases the hydrodynamic size of the molecule, which can prolong its plasma half-life by reducing renal clearance.[4][12] PEGylation can also shield the DFO molecule, potentially reducing its cytotoxicity.[4]
Q4: Are there any commercially available formulations with improved DFO permeability?
While research into various formulations is ongoing, some specialized formulations have been developed. For example, Depo-DFO, an oil-based depot formulation, has been shown to provide prolonged release and increased iron excretion efficiency.[5] Researchers typically need to prepare these advanced formulations in the lab.
Q5: What signaling pathways are influenced by DFO's iron chelation activity?
By chelating intracellular iron, this compound can influence several signaling pathways. A key pathway affected is the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Iron is a necessary cofactor for prolyl hydroxylase (PHD) enzymes, which target HIF-1α for degradation. By removing iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[15] This, in turn, can activate downstream genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[15] DFO has also been shown to modulate inflammatory signaling pathways, including the p38 and ERK pathways.[8][16] In some cancer cells, DFO can paradoxically activate the IL-6/PI3K/AKT pathway, leading to increased expression of iron uptake proteins.[17][18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of different DFO formulations.
Table 1: In Vitro Efficacy of DFO Formulations
| Formulation | Cell Line | Key Finding | Reference |
| M6 Nanoparticles (DFO-Gallic Acid) | RAW 264.7 | 5.9% ROS-positive cells compared to 9.5% with free DFO (50 µM). | [3] |
| M6 Nanoparticles (DFO-Gallic Acid) | Brain cells | 72.6% cell viability compared to 42.5% for the saline-injected model group. | [3] |
| PEGylated DFO | - | Cell viability >75% at 0.05 mM, whereas free DFO was <75%. | [4] |
| Octyl-imidazolium-DFO conjugate | - | Significantly higher cellular internalization compared to free DFO. | [14] |
Table 2: In Vivo Efficacy of DFO Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Liposome-encapsulated DFO (LDFO) | Iron-overloaded mice | 2.3-2.8 times more iron removal than continuous subcutaneous infusion of free DFO. | [11] |
| Liposome-encapsulated DFO (LDFO) | Iron-overloaded mice | A single LDFO treatment resulted in greater iron excretion than a 14-day continuous infusion of Desferal®. | |
| Liposome-encapsulated DFO | Iron-overloaded mice | Doubled the 59Fe excretion for a given dose compared to intravenous free DFO. | [19] |
| DFO in red blood cell ghosts | Rats with reticuloendothelial iron overload | 4 to 5-fold increase in radioiron excretion compared to free intravenous DFO. | [20] |
| n-decanesulfonate DFO depot | Rodents | 3 to 4-fold increase in iron excretion efficiency compared to Desferal®. | [5] |
| PEGylated DFO | Rats | Half-life was 20 times greater than that of free DFO. | [4] |
Key Experimental Protocols
Protocol 1: Preparation of DFO-Loaded Liposomes
This protocol describes a common method for encapsulating this compound within multilamellar liposomes (MLVs).
Materials:
-
This compound mesylate (Desferal®)
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Methodology:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 3:2 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing. This will form multilamellar vesicles (MLVs).
-
To create smaller, unilamellar vesicles (ULVs), the MLV suspension can be sonicated on ice using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated DFO by dialysis against PBS or by size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Synthesis of Self-Assembled DFO-Polyphenol Nanoparticles
This protocol outlines the synthesis of carrier-free DFO nanoparticles through conjugation with a polyphenol, such as gallic acid.[3]
Materials:
-
This compound mesylate (DFO·CH₃SO₃H)
-
Gallic acid
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis tubing
Methodology:
-
Conjugation:
-
In a flask, dissolve gallic acid (1 mmol), DFO·CH₃SO₃H (1 mmol), HOBt·H₂O (1 mmol), EDC (1.1 mmol), and Et₃N (0.08 mmol) in 50 mL of DMF with stirring.
-
Allow the reaction to proceed for 12 hours.
-
Remove the DMF using a rotary evaporator.
-
Disperse the resulting product in distilled water with the aid of ultrasound.
-
Collect the precipitate by centrifugation to obtain the DFO-gallic acid conjugate (M6).
-
-
Self-Assembly:
-
Dissolve the M6 conjugate in DMSO to a concentration of 5 mg/mL.
-
Add this solution dropwise into deionized water under vigorous agitation.
-
Dialyze the resulting nanoparticle suspension against deionized water at 4°C for 72 hours to remove DMSO and unreacted components.
-
Concentrate the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Determine the concentration of the nanoparticles and store them at 4°C.
-
Visual Diagrams
Caption: Strategies to overcome DFO's poor cell membrane permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into interactions of this compound with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Frontiers | PEGylation of this compound for Improving the Stability, Cytotoxicity, and Iron-Overload in an Experimental Stroke Model in Rats [frontiersin.org]
- 5. A novel depot preparation of desferrioxamine-B: development of formulation principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Combating iron overload: a case for this compound-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome-encapsulated desferrioxamine in experimental iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Based Materials and Sensors for Fe(III) Detection [mdpi.com]
- 13. Desferrioxamine-caffeine (DFCAF) as a cell permeant moderator of the oxidative stress caused by iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liposome entrapped desferrioxamine and iron transporting ionophores: a new approach to iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Deferoxamine (DFO) for In Vivo Research
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when using Deferoxamine (DFO) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Solution Preparation and Stability
Q1: How should I prepare this compound for in vivo injection?
A1: this compound mesylate salt is freely soluble in water and physiological saline.[1] For most in vivo applications, DFO powder should be dissolved in sterile, pyrogen-free 0.9% saline or sterile water for injection.[1][2] The reconstituted solution will be clear and yellow-colored.[1] Always prepare the solution fresh before each use, as solutions can deteriorate upon storage. Discard any solutions that appear cloudy.
Q2: My DFO solution has a precipitate. Can I still use it?
A2: No. The formation of a precipitate indicates physical instability.[3] Even if the solution maintains its chemical ability to chelate iron for a period, the presence of particulate matter makes it unsuitable and unsafe for in vivo administration.[3] Cloudy solutions should be discarded.
Q3: For how long is a reconstituted DFO solution stable?
A3: DFO solutions are best prepared immediately prior to use. Reconstituted DFO with Sterile Water for Injection is intended for single use only, and any unused portion should be discarded.[1] While some studies have shown that DFO solutions can maintain chemical stability for up to a week at room temperature, physical instability (precipitate formation) can occur, making storage risky for in vivo work.[3]
Dosing and Administration
Q4: What is a typical dose for inducing Hypoxia-Inducible Factor-1α (HIF-1α) in mice or rats?
A4: Dosing can vary significantly based on the animal model, the target tissue, and the desired effect. Doses ranging from 10 mg/kg to 100 mg/kg are commonly reported in the literature for rodents.[4][5][6] A meta-analysis of studies on intracerebral hemorrhage found that DFO was most effective at doses of 10–50 mg/kg, depending on the species.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q5: What is the best route of administration for DFO in animal models?
A5: The most common routes for in vivo research are intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.[6][7] Intramuscular (IM) injection is also used.[1][8] The choice depends on the experimental goal.
-
IP and SC injections are often used for systemic delivery and are technically simpler to perform.[6][8]
-
IV infusion provides immediate systemic availability but must be administered slowly (e.g., not exceeding 15 mg/kg/hour) to avoid adverse cardiovascular effects like hypotension.[1][2]
-
Intranasal (IN) administration is being explored as a method for more direct delivery to the brain, potentially bypassing the blood-brain barrier.[9][10]
Q6: I am observing significant weight loss and signs of distress in my animals after DFO administration. What should I do?
A6: This indicates potential toxicity. The first step is to re-evaluate your dosage. High doses of DFO are associated with toxicity, including reduced body weight gain.[11][12] Consider the following troubleshooting steps:
-
Verify Dose Calculation: Double-check all calculations for dose and concentration.
-
Reduce the Dose: Perform a dose-titration experiment to find a lower, non-toxic but effective dose.
-
Change Administration Route: Systemic toxicity has been observed with IP injections; switching to a different route might alter the pharmacokinetic profile and reduce adverse effects.[5]
-
Monitor Animal Health: Closely monitor animals for clinical signs of distress, and ensure adherence to all institutional animal care and use guidelines.
Efficacy and Mechanism
Q7: How does DFO stabilize HIF-1α?
A7: DFO is an iron chelator.[13] It works by binding to ferric (Fe³⁺) iron, making it unavailable for cellular reactions.[1][14] This mimics a hypoxic state because the enzymes that normally degrade HIF-1α, called prolyl hydroxylases (PHDs), require iron as a necessary cofactor.[14][15] By chelating iron, DFO inhibits PHD activity, which prevents the degradation of HIF-1α.[13][15] The stabilized HIF-1α can then accumulate, translocate to the nucleus, and activate the transcription of target genes.[15][16]
Q8: How soon after DFO administration can I expect to see HIF-1α stabilization?
A8: The upregulation of HIF-1α protein can be detected relatively quickly. In a neonatal rat model of hypoxia-ischemia, HIF-1α protein levels peaked as early as 4 hours after DFO treatment.[15] In healthy mice, increased HIF-1α was detected in the hippocampus after 4 weeks of daily treatment, measured 30 minutes after the final dose.[5] The exact timing will depend on the dose, administration route, and the specific tissue being analyzed.
Toxicity and Side Effects
Q9: What are the most common toxicities associated with DFO in vivo?
A9: The most significant dose-limiting toxicities are neurotoxicity (visual and auditory disturbances), growth suppression in young animals, and renal toxicity.[11][17][18] Rapid IV infusion can cause hypotension and shock.[2][19] Additionally, DFO can increase susceptibility to certain infections, like Yersinia, because the resulting iron complex (ferrioxamine) can act as a siderophore that promotes bacterial growth.[2][7]
Q10: Can DFO be used in pregnant animals?
A10: Extreme caution is advised. Animal studies have shown that DFO can cause maternal toxicity and embryo-fetal developmental effects, including malformations.[11][12] The no-observable-adverse-effect level (NOAEL) for developmental toxicity in one mouse study was 176 mg/kg/day, but maternal toxicity was observed at doses as low as <44 mg/kg/day.[12]
Quantitative Data Tables
Table 1: Example this compound Dosages for In Vivo Rodent Studies
| Animal Model | Application | Route of Administration | Dosage | Outcome/Reference |
| Aged Rats | Intracerebral Hemorrhage | Intraperitoneal (IP) | 50 mg/kg | Reduced brain edema and atrophy.[4] |
| Healthy C57 Mice | Memory Enhancement | Intranasal (IN) | ~100 mg/kg (2.4 mg/mouse) | Enhanced working memory.[5] |
| Healthy C57 Mice | Memory Enhancement | Intraperitoneal (IP) | ~100 mg/kg (2.4 mg/mouse) | No significant memory enhancement; caused weight loss.[5] |
| CD-1 Nude Mice | Dermal Radiation Injury | Direct Injection / Transdermal | 3 mg daily | Improved dermal fibrosis.[20] |
| Swiss Mice | Developmental Toxicity Study | Intraperitoneal (IP) | 44 - 352 mg/kg/day | Maternal toxicity at all doses; fetal effects at 352 mg/kg.[12] |
Table 2: Solubility and Reconstitution of this compound Mesylate
| Solvent | Concentration | Stability Notes | Reference |
| Sterile Water for Injection | 50 mg/mL | Freely soluble. Prepare fresh; for single use only. | [1][2] |
| 0.9% Saline | Not specified | Suitable for reconstitution for IV infusion. | [1][2] |
| 5% Dextrose | Not specified | Suitable for reconstitution for IV infusion. | [2] |
| DMSO | Insoluble | Avoid using DMSO. | [13] |
Experimental Protocols
Example Protocol: Induction of HIF-1α in a Mouse Model via Intraperitoneal Injection
This protocol is a generalized example. Researchers must adapt it to their specific experimental design and obtain approval from their institutional animal care and use committee.
1. Materials:
-
This compound mesylate salt (e.g., Sigma D9533)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
70% ethanol for disinfection
-
Appropriate mouse strain (e.g., C57BL/6), age, and sex matched
2. DFO Solution Preparation (prepare fresh):
-
On the day of injection, calculate the required amount of DFO based on the average weight of the mice and the target dose (e.g., 50 mg/kg).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the DFO powder.
-
Dissolve the DFO in sterile 0.9% saline to a final concentration that allows for a reasonable injection volume (e.g., 5-10 mL/kg). For a 50 mg/kg dose, a 5 mg/mL solution would require an injection volume of 10 mL/kg (or 200 µL for a 20 g mouse).
-
Ensure the DFO is completely dissolved. The solution should be clear and yellowish.[1]
3. Animal Handling and Administration:
-
Acclimatize animals to handling for several days before the experiment.
-
Weigh each mouse immediately before injection to calculate the precise volume.
-
Properly restrain the mouse. For an IP injection, orient the mouse with its head pointing downwards to move abdominal organs away from the injection site.
-
Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure no fluid (urine, blood) or air is drawn back, which would indicate improper needle placement.
-
Inject the calculated volume of DFO solution smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
4. Post-Injection Monitoring and Tissue Collection:
-
Monitor animals regularly for signs of distress, toxicity, or changes in behavior according to your approved protocol.
-
At the predetermined experimental endpoint (e.g., 4-24 hours post-injection), euthanize the animals using an approved method.
-
Immediately harvest the target tissues (e.g., brain, kidney, liver) and process them for downstream analysis (e.g., Western blot for HIF-1α, qPCR for target genes) by snap-freezing in liquid nitrogen or placing in an appropriate lysis buffer.
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. litfl.com [litfl.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. This compound treatment for intracerebral hemorrhage in aged rats: therapeutic time window and optimal duration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal this compound can improve memory in healthy C57 mice, suggesting a partially non‐disease‐specific pathway of functional neurologic improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in Animal Models of Intracerebral Hemorrhage: A Systematic Review and Stratified Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. Assessment of the developmental toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 15. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. The toxic effects of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Desferal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. A comparative analysis of this compound treatment modalities for dermal radiation‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Deferoxamine precipitation in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferoxamine (DFO). The information provided here will help prevent the precipitation of this compound in phosphate-buffered saline (PBS) and ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating in PBS?
A1: this compound precipitation in PBS is a common issue that can arise from several factors. The most likely causes are related to the pH of the solution, the concentration of this compound, and potential interactions with phosphate ions in the buffer. This compound mesylate, the common salt form, creates a slightly acidic solution when dissolved in unbuffered water. PBS has a physiological pH of around 7.2-7.4. When this compound is added to PBS, the local pH can change, potentially exceeding its solubility limit at that specific pH and leading to precipitation. Furthermore, while not definitively proven in all literature, there is a possibility of the formation of less soluble this compound-phosphate salts.
Q2: What is the solubility of this compound in PBS?
A2: The solubility of this compound mesylate in PBS at a pH of 7.2 is approximately 5 mg/mL.[1] Exceeding this concentration can lead to precipitation.
Q3: Is it recommended to store this compound solutions?
A3: It is generally not recommended to store aqueous solutions of this compound for more than one day.[1] Solutions can deteriorate upon storage, and physical instability, such as the gradual formation of a white, amorphous precipitate, has been observed over time.[2][3] For cell culture experiments, it is best practice to prepare fresh solutions immediately before use. If a stock solution is prepared, it should be aliquoted and frozen to avoid repeated freeze-thaw cycles.[4]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Yes, this compound is often soluble in cell culture medium.[5] You can prepare a concentrated stock solution in sterile water or directly in the medium and then dilute it to the final working concentration.[5] However, it is crucial to ensure the final concentration does not exceed the solubility limit in the complex environment of the culture medium.
Q5: Are there alternative buffers I can use to avoid precipitation?
A5: If you consistently experience precipitation with PBS, consider using an alternative buffer system. Buffers that maintain a slightly acidic to neutral pH where this compound is more stable, such as those with a pH between 4 and 6, could be a suitable option.[6] However, the choice of buffer must be compatible with your specific experimental setup and biological system. Preparing a concentrated stock solution in sterile, deionized water is a widely recommended practice to circumvent issues with buffered solutions.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Problem: this compound precipitates upon addition to PBS.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the stability of a 10 µg/mL this compound solution in a 10 mM phosphate buffer over 30 days.
| pH | Temperature | Remaining this compound (%) |
| 1.9 | 23°C | < 10 |
| 4.0 | 23°C | > 90 |
| 6.0 | 23°C | > 90 |
| 10.1 | 23°C | < 10 |
| 4.0-6.0 | 37°C | < 90 |
Data adapted from a study on the stability of aqueous solutions of this compound.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Sterile Water
This protocol is recommended to avoid precipitation issues associated with buffered solutions like PBS.
-
Materials:
-
This compound mesylate powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Bring the this compound mesylate powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound mesylate.
-
Dissolve the powder in a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 100 mM). Vortex briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
When needed, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium or desired buffer immediately before use. Discard any unused portion of the thawed aliquot.
-
Proposed Mechanism of Precipitation
The precipitation of this compound in PBS is likely a multi-factorial process influenced by pH, concentration, and ionic interactions.
When this compound mesylate is dissolved, it can lower the pH of the solution. Adding this acidic concentrate to a buffered solution at pH 7.4 like PBS can create a localized environment where the pH is rapidly changing. This, combined with a high local concentration of this compound, can cause the drug to exceed its solubility limit, leading to precipitation. Additionally, the presence of phosphate ions in PBS may contribute to the formation of less soluble this compound-phosphate complexes, further promoting precipitation. By preparing a stock solution in water and then diluting it, the pH shock and high local concentration effects are minimized, allowing for a stable final solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The Pharmaceutical Stability of this compound Mesylate | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.technion.ac.il [cris.technion.ac.il]
Technical Support Center: Deferoxamine and Metabolite Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of deferoxamine (DFO) and its metabolites in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration in plasma samples lower than expected?
A1: Lower than expected DFO concentrations are a common issue primarily due to its inherent instability in plasma. DFO is rapidly metabolized by plasma enzymes, leading to a short in-vitro half-life.[1] To mitigate this, it is crucial to handle and process plasma samples promptly and under appropriate temperature conditions. For accurate quantification, a common strategy is to chelate DFO with iron to form the more stable compound, ferrioxamine (FO), immediately after sample collection.[2]
Q2: What are the main metabolites of this compound in plasma?
A2: this compound is metabolized into several compounds in plasma. The primary metabolic processes are not fully characterized, but one significant pathway is oxidative deamination.[1] Pharmacokinetic studies have identified a predominant metabolite referred to as "metabolite B".[3] Additionally, N-hydroxy-desferrioxamine B has been identified as a urinary metabolite.[4] It is noteworthy that some of these metabolites also possess iron-chelating properties.[1]
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: Due to the rapid degradation of DFO at room temperature, plasma samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored frozen. While specific quantitative data on plasma stability at various temperatures is limited in publicly available literature, general best practices for unstable analytes suggest storage at -80°C for long-term stability. For short-term storage, -20°C is often used, though stability should be validated.
Q4: I am observing peak tailing and variable retention times in my HPLC analysis of this compound. What could be the cause?
A4: Peak tailing and retention time variability are often caused by the interaction of DFO with metal ions present in the HPLC system, such as in the column frit or stainless steel tubing. This can lead to the formation of metal complexes on the column. To address this, it is recommended to use a mobile phase containing a chelating agent like EDTA to sequester free metal ions. Additionally, converting DFO to its more stable iron complex, ferrioxamine (FO), prior to analysis can significantly improve peak shape and reproducibility.
Q5: Can I use the same analytical method for both this compound and its metabolites?
A5: Yes, it is possible to develop an HPLC or LC-MS/MS method to simultaneously quantify this compound and its major metabolites. This typically involves a gradient elution to separate the parent drug from its more polar metabolites. The strategy of converting all iron-chelating species to their iron-bound forms (e.g., ferrioxamine and its metabolite-iron complexes) can be advantageous as it unifies their chemical properties for detection.[2]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Consistently low DFO/metabolite concentrations | Sample Degradation: DFO is unstable in plasma at room temperature and even at 4°C for extended periods. | - Process blood samples immediately after collection. - Add a stabilizing agent, such as an excess of ferric chloride (FeCl₃), to convert DFO and its chelating metabolites to their more stable ferrioxamine forms. - Store plasma samples at -80°C if analysis is not performed immediately. |
| Inefficient Extraction: Poor recovery from solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | - Optimize the SPE method, ensuring correct conditioning, loading, washing, and elution steps. - For LLE, experiment with different organic solvents and pH conditions to improve partitioning. | |
| Adsorption to Labware: DFO and its metabolites can adsorb to glass or plastic surfaces. | - Use low-adsorption polypropylene tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
Poor Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with metal ions in the HPLC system. | - Add a chelating agent like EDTA to the mobile phase to sequester metal ions. - Use a biocompatible or PEEK-lined HPLC system and column. |
| Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to control the ionization state of DFO and its metabolites. - Use a column with a different stationary phase chemistry. | |
| Variable Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. |
| Column degradation. | - Use a guard column to protect the analytical column. - Replace the analytical column if performance deteriorates. | |
| Ghost Peaks | Carryover from previous injections. | - Optimize the needle wash procedure on the autosampler. - Inject a blank solvent after high-concentration samples. |
Quantitative Stability Data
The following table summarizes the available data on the stability of this compound. It is important to note that comprehensive quantitative stability data for DFO and its metabolites in human plasma at various temperatures is not extensively published. The data below is derived from studies on DFO solutions and general knowledge of analyte stability. Researchers should perform their own stability studies for their specific matrix and storage conditions.
| Analyte | Matrix | Storage Temperature | Duration | Stability | Reference |
| This compound Mesylate | Aqueous Solution in IV infusion cassettes or polystyrene tubes | Room Temperature | 17-21 days | Maintained at least 89% of the theoretical concentration. | [5] |
| This compound (as Ferrioxamine) | Human Plasma | -20°C | 45 days | Stable (qualitative mention). | |
| This compound (as Ferrioxamine) | Lung Homogenate | -20°C | 45 days | Stable (qualitative mention). |
Note: The stability of this compound in plasma is expected to be significantly lower than in simple aqueous solutions due to enzymatic degradation. Conversion to ferrioxamine is a key strategy to enhance stability.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Pre-treatment for Stability
Objective: To collect and process plasma samples to minimize ex-vivo degradation of this compound and its metabolites.
Materials:
-
Vacutainer tubes containing K₂EDTA or Lithium Heparin
-
Refrigerated centrifuge
-
Polypropylene cryovials
-
Ferric chloride (FeCl₃) solution (e.g., 10 mM in water)
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Collect whole blood into K₂EDTA or Lithium Heparin tubes.
-
Immediately place the blood tubes on ice or in a refrigerated rack.
-
Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean polypropylene tube, avoiding disturbance of the buffy coat.
-
To stabilize DFO and its iron-chelating metabolites, add a small volume of a concentrated FeCl₃ solution to the plasma to ensure an excess of iron. A final iron concentration of 2-5 times the expected maximum DFO concentration is a reasonable starting point. Vortex briefly to mix. This converts the unstable chelators to their more stable iron-bound forms (e.g., ferrioxamine).
-
Aliquot the stabilized plasma into polypropylene cryovials.
-
Immediately freeze the aliquots at -80°C until analysis.
Protocol 2: HPLC-UV Method for Ferrioxamine Quantification
Objective: To quantify this compound (as ferrioxamine) in plasma samples using reverse-phase high-performance liquid chromatography with ultraviolet detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris-HCl buffer (e.g., 10 mM, pH 5.0)
-
Perchloric acid or ortho-phosphoric acid for pH adjustment
-
Water (HPLC grade)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the stabilized plasma samples on ice.
-
To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Tris-HCl buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration. The gradient should be optimized to separate ferrioxamine from endogenous plasma components and potential metabolite-iron complexes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Ferrioxamine has a characteristic absorbance maximum around 430 nm.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma, followed by the addition of excess FeCl₃ and the same sample preparation procedure.
-
Integrate the peak area of ferrioxamine and quantify the concentration in unknown samples using the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0014884) [hmdb.ca]
Validation & Comparative
Validating Deferoxamine-Induced Hypoxia: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating hypoxia is critical. Deferoxamine (DFX) is a widely used chemical agent to mimic hypoxic conditions in vitro and in vivo. However, relying solely on the administration of DFX is insufficient to conclude a true hypoxic state. This guide provides a comparative analysis of alternative methods to validate DFX-induced hypoxia, complete with experimental data, detailed protocols, and visual workflows.
This compound, an iron-chelating agent, stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α) by inhibiting prolyl hydroxylases, the enzymes responsible for its degradation in the presence of oxygen.[1][2][3] This leads to the transcriptional activation of hypoxia-responsive genes, effectively mimicking a cellular hypoxic response.[1][4][5] While effective, it is crucial to validate this chemically-induced hypoxia with independent methods to ensure the observed effects are genuinely due to the hypoxic signaling pathway and not off-target effects of the drug.
This guide compares DFX-induced hypoxia with two primary validation methods: pimonidazole staining for direct visualization of hypoxic cells and the analysis of HIF-1α stabilization and its downstream gene expression.
Comparative Analysis of Hypoxia Validation Methods
The following table summarizes quantitative data from studies investigating DFX-induced hypoxia and its validation. It's important to note that direct head-to-head comparisons of DFX with pimonidazole staining under identical experimental conditions are not extensively documented in the literature. The data presented for pimonidazole reflects its general application in detecting hypoxia.
| Parameter | This compound (DFX) Treatment | Pimonidazole Staining | Low Oxygen Environment (Hypoxia-Ischemia Model) | References |
| HIF-1α Protein Level (Fold Increase vs. Normoxic Control) | ~4.03-fold increase at 4h in rat brain | Not directly applicable; measures reductive activation in hypoxic cells. | ~1.93-fold increase at 4h in rat brain | [1] |
| HIF-1α mRNA Level (Fold Increase vs. Normoxic Control) | Significant upregulation | Not applicable | No significant change | [1] |
| VEGF Protein Level (Fold Increase vs. Normoxic Control) | Significant increase, peaks earlier than in hypoxia-ischemia | Not directly applicable | Significant increase | [1] |
| Hypoxic Cell Fraction (%) | Not directly measured | Variable, depends on the model and oxygen tension. Can be quantified by image analysis. | Variable, depends on the severity and duration of hypoxia. | [6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of DFX action and a typical validation workflow, the following diagrams are provided.
Caption: DFX-induced hypoxic signaling pathway.
Caption: Workflow for validating DFX-induced hypoxia.
Experimental Protocols
Here are detailed methodologies for the key experiments cited in this guide.
Pimonidazole Staining for Hypoxia Detection (In Vitro)
Pimonidazole is a 2-nitroimidazole compound that is reductively activated in hypoxic cells (pO2 ≤ 10 mmHg) and forms stable adducts with thiol groups in proteins, which can be detected by immunofluorescence.[6][7]
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-pimonidazole mouse monoclonal antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Pimonidazole Incubation: Add pimonidazole hydrochloride to the cell culture medium at a final concentration of 100-200 µM.
-
Hypoxic Incubation: Incubate the cells under the desired hypoxic conditions (e.g., 1% O2 in a hypoxic chamber or with DFX treatment) for 2-4 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-pimonidazole primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The intensity of the fluorescent signal correlates with the degree of hypoxia.
HIF-1α Stabilization Assay (Western Blotting)
This method detects the accumulation of HIF-1α protein in cell lysates, a hallmark of the hypoxic response.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-HIF-1α antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment (DFX or low oxygen), wash cells with ice-cold PBS and lyse them on ice with lysis buffer. It is crucial to work quickly to prevent HIF-1α degradation.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system. The intensity of the band corresponding to HIF-1α (approximately 120 kDa) indicates its level of stabilization.
Gene Expression Analysis of Hypoxia-Responsive Genes (qPCR)
This technique quantifies the mRNA levels of genes that are transcriptionally upregulated by HIF-1, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGF, GLUT1) and a reference gene (e.g., ACTB, B2M)
Procedure:
-
RNA Extraction: Following the experimental treatments, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions by mixing the cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Run the qPCR instrument and collect the fluorescence data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. An increase in the relative expression of VEGF and GLUT1 in DFX-treated or low-oxygen-exposed cells compared to the normoxic control validates the hypoxic response.
Conclusion
References
- 1. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator this compound in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of this compound treatment modalities for dermal radiation‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation of HIF-1α/VEGF-A pathway by this compound ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Deferoxamine vs. Deferiprone: A Comparative Guide for In Vitro Iron Chelation Studies
For Immediate Release
This guide provides a detailed comparison of two widely used iron chelators, Deferoxamine (DFO) and Deferiprone (DFP), for in vitro iron chelation studies. Tailored for researchers, scientists, and drug development professionals, this document outlines their key physicochemical properties, mechanisms of action, and provides experimental data and protocols to aid in the selection of the appropriate chelator for specific research needs.
Executive Summary
This compound and Deferiprone are both effective iron chelators, but they exhibit distinct characteristics that make them suitable for different in vitro applications. This compound, a hexadentate chelator, forms a highly stable 1:1 complex with iron, while the bidentate Deferiprone molecule requires a 3:1 ratio for complete iron binding. A key differentiator is their ability to permeate cell membranes. The smaller, more lipophilic nature of Deferiprone allows for more efficient access to intracellular iron pools, a critical consideration for cellular assays. In contrast, this compound's entry into cells is considerably slower. Both chelators are known to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by mimicking a hypoxic state through the sequestration of intracellular iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation.
Data Presentation: Physicochemical and In Vitro Performance
The following table summarizes the key quantitative data for this compound and Deferiprone, highlighting their differences in iron-binding characteristics and cellular access.
| Property | This compound (DFO) | Deferiprone (DFP) |
| Molecular Weight ( g/mol ) | 560.68 | 139.15 |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 3:1 |
| Iron Binding Affinity (Logβ) | ~30.6 | ~37 |
| Cellular Permeability | Low | High |
| Primary Target Iron Pool | Extracellular non-transferrin bound iron, Ferritin iron | Cytosolic labile iron pool |
Mechanism of Action: Cellular Iron Chelation
This compound and Deferiprone employ different strategies to chelate intracellular iron, largely dictated by their distinct physicochemical properties.
This compound (DFO) , being a larger and more hydrophilic molecule, primarily chelates extracellular iron. Its access to intracellular iron is limited and slow. Once inside the cell, it can bind to iron within ferritin, promoting its degradation in lysosomes[1].
Deferiprone (DFP) , due to its smaller size and greater lipophilicity, readily crosses cell membranes to access the cytosolic labile iron pool (LIP)[1]. This direct access to the most redox-active iron pool makes it a potent chelator for studying intracellular iron-dependent processes.
Signaling Pathway: HIF-1α Stabilization
Both this compound and Deferiprone can induce the stabilization of the transcription factor HIF-1α under normoxic conditions. This occurs because they chelate intracellular iron, which is an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. In the absence of sufficient iron, PHDs are unable to hydroxylate HIF-1α, preventing its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and activates the transcription of various target genes.
Caption: HIF-1α stabilization by iron chelators.
Experimental Workflow: In Vitro Chelation of Labile Iron Pool
A common method to assess the in vitro efficacy of iron chelators in a cellular context is the Calcein-AM assay. Calcein-AM is a cell-permeable, non-fluorescent probe that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of labile iron. The addition of an iron chelator will remove iron from calcein, resulting in an increase in fluorescence, which is proportional to the amount of chelated iron.
References
A Comparative Analysis of Deferoxamine and Deferasirox in Research Models
This guide provides a detailed comparison of two prominent iron chelators, Deferoxamine (DFO) and Deferasirox (DFX), widely used in research models of iron overload and other pathological conditions. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from various in vitro and in vivo studies. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate chelator for their specific research needs.
Introduction
This compound (DFO), a hexadentate iron chelator, has been the standard of care for chronic iron overload for decades. Administered parenterally, its high affinity for ferric iron and established efficacy are well-documented. Deferasirox (DFX) is a newer, orally active tridentate chelator that offers improved patient convenience. Both are crucial tools for studying iron metabolism and developing treatments for iron-overload disorders, which are often secondary to conditions like β-thalassemia and sickle cell disease.[1][2][3] Their distinct physicochemical properties, routes of administration, and mechanisms of action, however, lead to different biological effects and safety profiles, making a direct comparison essential for research applications.
Mechanism of Action
While both drugs effectively bind and remove excess iron, their molecular mechanisms differ.
-
This compound (DFO): DFO primarily chelates iron from the plasma, specifically non-transferrin bound iron (NTBI), and from iron-storage proteins like ferritin.[4] The resulting DFO-iron complex (ferrioxamine) is water-soluble and readily excreted by the kidneys.[4] Some studies suggest DFO also promotes the degradation of ferritin within lysosomes.[4] Furthermore, DFO's iron-chelating ability can induce a state of cellular hypoxia mimicry by inhibiting iron-dependent prolyl hydroxylase domains (PHDs). This stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5][6]
-
Deferasirox (DFX): As a more lipophilic molecule, DFX can permeate cell membranes to chelate intracellular iron, including cytosolic labile iron.[4][7] The DFX-iron complex is primarily eliminated through biliary excretion. A key distinguishing feature of DFX is its ability to increase the levels of hepcidin, the master regulator of iron homeostasis.[4][8] This leads to the degradation of the iron exporter protein, ferroportin, on the surface of cells like enterocytes and macrophages, thereby reducing iron absorption from the gut and release from stores.[4]
Figure 1: Comparative mechanism of action for this compound and Deferasirox.
Comparative Efficacy in Research Models
The efficacy of DFO and DFX has been compared in various animal models of iron overload and in vitro systems.
In Vivo Models of Iron Overload
Studies in animal models, often mimicking human conditions like thalassemia or aplastic anemia, provide valuable comparative data on iron reduction from vital organs.
Table 1: Comparison of DFO and DFX in an Aplastic Anemia Mouse Model with Iron Overload
| Parameter | Model Control | This compound (DFO) | Deferasirox (DFX) | DFO + DFX Combination | Notes |
|---|---|---|---|---|---|
| Hematopoiesis (Day 35) | |||||
| White Blood Cells (WBC) | Lower | Better recovery vs. DFX | No significant effect | Less recovery vs. DFO | DFO showed a better effect on WBC recovery.[8][9] |
| Platelets (PLT) | Lower | ↑ (P<0.05) | No significant effect | Less recovery vs. DFO | DFO significantly increased platelet levels.[8][9] |
| Iron Chelation | |||||
| Serum Iron (SI) | Higher | ↓ | ↓ | ↓↓ (P<0.01 vs. single) | Combination therapy was most effective in reducing SI.[8] |
| Serum Ferritin (SF) | Higher | ↓ | ↓ | ↓↓ (P<0.05 vs. DFX) | DFO alone was effective in normalizing SF levels.[8] |
| Hepcidin Regulation | |||||
| Liver Hepcidin | Lower | ↑ | ↑ | ↑↑ (P<0.01 vs. single) | Combination therapy showed the highest increase.[8] |
| BMP-6 Expression | Lower | ↑↑ (P<0.05 vs. DFX) | ↑ | ↑↑↑ (P<0.01 vs. single) | DFO was more effective than DFX in upregulating BMP-6.[8] |
Data synthesized from a study on a composite mouse model of aplastic anemia and iron overload.[8]
In clinical studies involving patients with β-thalassemia, DFX has been shown to be more effective than DFO in reducing serum ferritin levels.[2][10] For instance, one study reported mean serum ferritin levels of 3000.62 ng/dL in DFX-treated patients compared to 8160.33 ng/dL in DFO-treated patients (P < 0.0001).[10] Similarly, DFX demonstrated noninferiority, with a trend towards superiority, in increasing myocardial T2* (a measure of cardiac iron), indicating effective removal of iron from the heart.[1]
In Vitro Models: Antiproliferative and Cytotoxic Effects
Both DFO and DFX have been investigated as potential anticancer agents due to their ability to deplete cancer cells of iron, a critical element for proliferation.
Table 2: In Vitro Antiproliferative Effects on Cancer Cell Lines
| Cell Line | Drug | Concentration | Effect | Reference |
|---|---|---|---|---|
| L1210 (Murine Leukemia) | DFX | Conc.-dependent | ↓ Viability, ↑ Apoptosis | [11] |
| L1210 (Murine Leukemia) | DFO | Conc.-dependent | ↓ Viability, ↑ Apoptosis | [11] |
| BxPC-3 (Pancreatic Cancer) | DFX | 10 µM | S-phase cell cycle arrest | [12] |
| BxPC-3 (Pancreatic Cancer) | DFX | 50-100 µM | Apoptosis induction | [12] |
| MCF-7 (Breast Cancer) | DFO | 30-300 µM | ↓ Viability, ↓ Labile Iron | [13] |
| MDA-MB-231 (Breast Cancer) | DFO | 30-300 µM | ↓ Viability, ↓ Labile Iron | [13] |
| Cervical Cancer Cells | DFX | Conc.-dependent | ↓ Viability, ↑ Apoptosis, ↓ Invasion |[14][15] |
Studies show that DFX can inhibit pancreatic cancer cell proliferation in a dose-dependent manner and suppress tumor growth in xenograft models.[12] Similarly, DFO treatment reduces viability and induces apoptosis in breast cancer cell lines.[13] The antiproliferative effect of DFX in a murine leukemia model was observed to be independent of the systemic iron status of the animal.[11]
Safety and Toxicity Profiles
In research models, both chelators exhibit distinct safety profiles. In a randomized trial, adverse events like diarrhea, nausea, vomiting, and abdominal pain were more commonly associated with DFX than DFO.[3] Abnormal laboratory values, including transient, non-progressive increases in serum creatinine and reversible elevations in liver function tests, were also more frequent with DFX.[1][3] However, discontinuation rates due to adverse events were similar for both drugs in some studies.[3] In a network meta-analysis of clinical trials, DFX was associated with a higher risk of adverse events compared to deferiprone, another oral chelator.[16]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings.
In Vivo Aplastic Anemia and Iron Overload Mouse Model
-
Model Creation: An aplastic anemia (AA) model is first established in mice (e.g., C57BL/6) via intraperitoneal injection of busulfan and cyclophosphamide. Subsequently, iron overload is induced by repeated intraperitoneal injections of iron dextran.[8][17]
-
Treatment Groups: Mice are randomized into several groups: Normal Control, Model Control (AA + Iron Overload), DFO group, DFX group, and a DFO + DFX combination therapy group.[8]
-
Drug Administration: DFO is administered via subcutaneous injection, while DFX is given orally. Dosing regimens are established based on previous studies (e.g., DFO at 100 mg/kg/day and DFX at 50 mg/kg/day).[8]
-
Endpoint Analysis:
-
Hematology: Peripheral blood is collected at specified time points (e.g., day 14 and day 35) to measure WBC, hemoglobin, and platelet counts.[8][9]
-
Iron Status: Serum levels of iron (SI) and ferritin (SF) are measured using colorimetric assays and ELISA, respectively. Iron deposition in tissues like the liver and bone marrow is assessed using Perls' Prussian blue staining.[8]
-
Gene/Protein Expression: Liver tissue is harvested to analyze the expression of iron-regulating proteins (e.g., hepcidin, BMP-6, SMAD4) via Western blot or RT-qPCR.[8]
-
Apoptosis: Bone marrow apoptosis can be evaluated using TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax and Bcl-2.[8]
-
Figure 2: Experimental workflow for a comparative in vivo study.
In Vitro Cell Viability and Apoptosis Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, BxPC-3) are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C and 5% CO2.[12][13]
-
Treatment: Cells are seeded in multi-well plates. After reaching a certain confluency (e.g., 70%), they are treated with varying concentrations of DFO or DFX (e.g., 1 µM to 300 µM) for specified durations (e.g., 24, 48, 72 hours). Control cultures receive vehicle (e.g., PBS or DMSO).[12][13]
-
Viability Assessment (MTT Assay): Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read on a microplate reader, and viability is expressed as a percentage relative to the untreated control.[13]
-
Apoptosis Analysis: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining. Alternatively, the expression of key apoptosis-related proteins (e.g., cleaved caspase-3, survivin) can be assessed by Western blotting.[12][14]
Figure 3: General workflow for in vitro comparative experiments.
Conclusion
Both this compound and Deferasirox are indispensable tools for iron chelation research. The choice between them depends heavily on the specific aims of the study.
-
Deferasirox (DFX) is highly effective at reducing systemic iron, particularly as measured by serum ferritin, and shows good efficacy in removing cardiac iron.[1][10] Its oral bioavailability is a significant advantage in long-term animal studies.[2] Its unique mechanism of upregulating hepcidin makes it a valuable tool for investigating the systemic regulation of iron homeostasis.[8] However, researchers should be mindful of its potential for renal and gastrointestinal adverse effects.[1][3]
-
This compound (DFO) remains a robust and well-characterized chelator. In some models, it shows superior effects on supporting hematopoiesis compared to DFX.[8] Its distinct mechanism, including the induction of HIF-1α, makes it suitable for studies on angiogenesis and hypoxia-related pathways.[5] The requirement for parenteral administration can be a logistical challenge but ensures complete bioavailability.
Ultimately, the selection of an iron chelator for a research model requires careful consideration of its administration route, efficacy in the target tissue, mechanism of action, and potential confounding toxicities. For studies requiring urgent iron burden reduction or investigation of combined therapeutic effects, the use of both agents may be warranted.[8][17]
References
- 1. jwatch.org [jwatch.org]
- 2. Comparison of Deferasirox (Exjade®) and this compound (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. A randomised comparison of deferasirox versus this compound for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 6. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of iron-chelation therapy with this compound, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of deferasirox, this compound, and combination of deferasirox and this compound on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Comparison of deferasirox and this compound effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compare the Efficacy and Safety of this compound, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of deferasirox, this compound, and combination of deferasirox and this compound on an aplastic anemia mouse model complicated with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Iron's Retreat: A Comparative Guide to Fluorescent Probes for Confirming Deferoxamine's Chelating Action
For researchers, scientists, and drug development professionals, the precise confirmation of iron chelation by therapeutic agents like Deferoxamine (DFO) is paramount. This guide provides an objective comparison of commonly employed fluorescent probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
This compound, a cornerstone of iron chelation therapy, functions by binding to ferric iron (Fe³⁺), forming a stable complex that is subsequently excreted. Visualizing and quantifying the reduction of the intracellular labile iron pool (LIP) upon DFO treatment provides direct evidence of its efficacy. Fluorescent probes offer a powerful and accessible method for this confirmation.
Mechanisms of Action: A Tale of Two Responses
Fluorescent iron probes primarily operate via two distinct mechanisms: "turn-off" (quenching) and "turn-on" (activation).
-
Turn-off Probes: These probes exhibit intrinsic fluorescence that is quenched upon binding to intracellular iron. The addition of an iron chelator like DFO sequesters iron from the probe, leading to a recovery of fluorescence.
-
Turn-on Probes: Conversely, these probes are initially non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence upon reacting with or binding to intracellular iron. DFO treatment prevents this interaction, resulting in a lower fluorescent signal compared to untreated, iron-laden cells.
Comparative Analysis of Fluorescent Probes
The selection of an appropriate fluorescent probe depends on several factors, including the specific iron species of interest (Fe²⁺ vs. Fe³⁺), the desired response (turn-on vs. turn-off), and the experimental context. Below is a comparative summary of popular fluorescent probes.
| Probe | Mechanism | Target Iron Species | Typical Working Concentration | Excitation/Emission (nm) | Key Advantages | Key Limitations |
| Calcein-AM | Turn-off | Primarily Fe²⁺ (indirectly Fe³⁺) | 0.1 - 1 µM | ~490 / ~515 | Well-established, commercially available, good for cytosolic LIP.[1][2] | pH-sensitive, may not access all cellular compartments like lysosomes.[1][3] |
| FerroOrange | Turn-on | Fe²⁺ | 1 µM | ~542 / ~572 | High selectivity for Fe²⁺, suitable for live-cell imaging.[4][5] | Signal may be influenced by other redox-active species. |
| FIP-1 (FRET Iron Probe 1) | Ratiometric (Turn-on) | Fe²⁺ | 1 - 5 µM | Donor (Ex/Em): ~488/~515, Acceptor (Ex/Em): ~555/~575 | Ratiometric detection minimizes artifacts from probe concentration and environmental effects.[6][7] | More complex synthesis and data analysis compared to single-wavelength probes. |
| RhoNox-1 | Turn-on | Fe²⁺ | 5 µM | ~555 / ~575 | High selectivity and sensitivity for Fe²⁺.[8] | Relatively new, less extensive literature compared to Calcein-AM. |
| HMRhoNox-M (LysoRhoNox) | Turn-on | Fe²⁺ | 1 µM | ~555 / ~575 | Localizes to lysosomes, good for studying iron in acidic organelles.[9] | Specific localization may not be suitable for all studies. |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are representative protocols for using Calcein-AM and FerroOrange to confirm iron chelation by this compound.
Protocol 1: Confirmation of DFO-mediated Iron Chelation using Calcein-AM
This protocol is based on the principle of fluorescence de-quenching.
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture to the desired confluency.
-
Iron Loading (Optional): To induce a more pronounced quenching effect, cells can be pre-loaded with iron by incubating with 100 µM ferrous ammonium sulfate (FAS) for 1-2 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (typically 100-200 µM) for 1 to 4 hours. Include an untreated control group.
-
Calcein-AM Loading: Prepare a 1 µM working solution of Calcein-AM in serum-free medium or Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~490 nm and emission at ~515 nm.
-
Data Analysis: Compare the fluorescence intensity of the DFO-treated cells to the untreated (and iron-loaded, if applicable) cells. An increase in fluorescence in the DFO-treated group confirms iron chelation.
Protocol 2: Confirmation of DFO-mediated Iron Chelation using FerroOrange
This protocol utilizes a "turn-on" probe where DFO treatment will result in a lower signal compared to iron-replete cells.
-
Cell Culture: Plate and culture cells as described in Protocol 1.
-
Iron Loading (Optional): Pre-load cells with iron as described in Protocol 1.
-
This compound Treatment: Treat cells with 100-200 µM this compound for 1 to 4 hours.
-
FerroOrange Loading: Prepare a 1 µM working solution of FerroOrange in serum-free medium or HBSS.[5]
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[5]
-
Fluorescence Measurement: Wash the cells twice with HBSS.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~542 nm and emission at ~572 nm.
-
Data Analysis: Compare the fluorescence intensity of the DFO-treated cells to the untreated cells. A lower fluorescence signal in the DFO-treated group indicates that DFO has chelated the iron, preventing it from reacting with the FerroOrange probe.
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflows for Calcein-AM and FerroOrange.
Caption: this compound's mechanism of iron chelation.
Conclusion
The choice between "turn-off" and "turn-on" fluorescent probes for confirming this compound's iron chelation activity depends on the specific research question and experimental setup. Calcein-AM remains a widely used and reliable option for assessing the cytosolic labile iron pool. For researchers interested in specifically detecting ferrous iron with high selectivity, "turn-on" probes like FerroOrange and the ratiometric FIP-1 offer significant advantages. By carefully selecting the appropriate probe and following a robust experimental protocol, researchers can confidently and accurately visualize the efficacy of this compound and other iron-chelating agents.
References
- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 4. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 5. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Endoperoxide Reactivity-Based FRET Probe for Ratiometric Fluorescence Imaging of Labile Iron Pools in Living Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Iron Chelators: Deferoxamine vs. Deferiprone vs. Deferasirox in Reducing Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three clinically important iron chelators—deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX)—in reducing reactive oxygen species (ROS). The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
Iron is an essential element for numerous biological processes, but in excess, it can be highly toxic by catalyzing the formation of ROS through the Fenton and Haber-Weiss reactions. This leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. Iron chelators are therapeutic agents that bind to excess iron, preventing it from participating in these damaging reactions. This guide focuses on the comparative efficacy of this compound, deferiprone, and deferasirox in mitigating oxidative stress by reducing ROS levels. While all three chelators exhibit antioxidant properties primarily through iron chelation, their effectiveness can vary depending on the specific type of ROS and the experimental model used.
Quantitative Comparison of ROS Reduction
The following table summarizes the available quantitative and qualitative data on the efficacy of this compound, deferiprone, and deferasirox in reducing ROS. It is important to note that the data is compiled from different studies with varying experimental conditions; therefore, a direct comparison of absolute values should be made with caution.
| Assay Type | This compound (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Reference(s) |
| Inhibition of Lipid Peroxidation | Effective in reducing myocardial lipid peroxidation. | More effective than DFO in reducing myocardial lipid peroxidation. Significantly more effective than DFX in inhibiting linoleic acid peroxidation (approx. 500-fold greater inhibition). | Less effective than DFP in inhibiting linoleic acid peroxidation. Inhibits linoleic acid peroxidation by approximately 6-fold in the presence of iron ions. | [1][2] |
| Reduction of Ascorbic Acid Oxidation | Data not directly comparable. | Data not directly comparable. | Highly effective; reduces the reaction rate by approximately 100-fold in the presence of iron ions. | [2] |
| General ROS Reduction (in vivo) | Treatment in irradiated skin was associated with a decrease in ROS generation. | Showed protective effects against chronic iron overload-induced cardiotoxicity, implying ROS reduction. | Data not directly available in a comparative context. | [1] |
Signaling Pathways in Oxidative Stress Reduction
Iron chelators not only directly reduce ROS by sequestering iron but also modulate cellular signaling pathways involved in the antioxidant response. The two primary pathways influenced by these chelators are the Hypoxia-Inducible Factor-1α (HIF-1α) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
HIF-1α Stabilization Pathway
This compound, deferiprone, and deferasirox can all stabilize the HIF-1α transcription factor. They achieve this by chelating intracellular iron, which is a necessary cofactor for the prolyl hydroxylase (PHD) enzymes that target HIF-1α for degradation under normal oxygen conditions. The stabilization of HIF-1α leads to the transcription of genes that can have cytoprotective effects against oxidative stress.
Caption: HIF-1α stabilization by iron chelators.
Nrf2 Activation Pathway
This compound and deferasirox have been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. Nrf2 activation leads to the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative stress.
References
- 1. Comparative study of the protective effect between this compound and deferiprone on chronic iron overload induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Iron Chelators: Deferoxamine, Deferiprone, and Deferasirox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the three principal iron-chelating agents used in the management of transfusional iron overload: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The following sections present a comparative summary of their efficacy, safety profiles, and mechanisms of action, supported by quantitative data from meta-analyses and clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of hematology and iron metabolism.
Comparative Efficacy of Iron Chelators
The efficacy of this compound, Deferiprone, and Deferasirox is primarily evaluated by their ability to reduce iron burden in key organs, most notably the liver and the heart, and to lower systemic iron levels as reflected by serum ferritin.
Table 1: Quantitative Comparison of Efficacy Endpoints
| Efficacy Endpoint | This compound (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings from Meta-Analyses |
| Serum Ferritin (SF) Reduction | Standard of care, effective in reducing SF levels. | No significant difference compared to DFO in some meta-analyses[1][2]. | Showed a significant reduction in SF levels compared to DFO (P=0.003) in one meta-analysis[1][3]. | A 2024 network meta-analysis found no statistically significant difference in the change in serum ferritin from baseline among the three drugs in patients with sickle cell disease or other anemias[4][5][6]. |
| Liver Iron Concentration (LIC) Reduction | Effective in reducing LIC. | No significant difference compared to DFO in some meta-analyses[1][2]. | Demonstrates efficacy in reducing LIC[7]. A network meta-analysis suggested DFX had the highest probability of being the most effective in reducing LIC[4][6]. | A 2024 network meta-analysis indicated no statistically significant difference in the change in LIC between the three chelators[4][6]. DFO has been shown to be effective in controlling hepatic iron load[8]. |
| Myocardial Iron Content (MIC) / Cardiac T2* Improvement | Standard therapy, but DFP has shown superiority in some studies. | Significantly more effective than DFO in improving Myocardial Iron Concentration (MIC) (P=0.01) and Left Ventricular Ejection Fraction (LVEF) (P=0.007)[1][2]. Retrospective analysis suggests a greater cardioprotective effect than DFO[9]. | Effective in increasing heart T2* signal[10]. | Deferiprone, either as monotherapy or in combination with DFO, is effective in improving cardiac function[1]. One study found DFP superior to both DFO and DFX in reducing myocardial iron burden[10]. |
| Combination Therapy (DFP + DFO) | - | - | - | Significantly more effective than DFO monotherapy in improving MIC (P<0.00001) and LVEF (P=0.003)[1][2]. |
Safety and Tolerability Profiles
The choice of an iron chelator is often influenced by its side-effect profile and the patient's ability to adhere to the treatment regimen.
Table 2: Comparative Safety and Adverse Events
| Adverse Event Profile | This compound (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings from Meta-Analyses & Studies |
| Common Adverse Events | Injection site reactions (skin rash), auditory and visual disturbances, growth retardation in children. | Gastrointestinal disturbances, arthropathy, zinc deficiency, elevated transaminase levels[11]. | Gastrointestinal issues (abdominal pain, nausea, diarrhea), skin rash, non-progressive increase in serum creatinine. | A network meta-analysis found that DFX carried a higher risk of adverse events compared to DFP[4][5][6]. |
| Serious Adverse Events | Neurotoxicity, infections[12]. | Agranulocytosis (requiring regular blood monitoring), neutropenia[12][13]. | Renal and hepatic abnormalities[4]. | The combination of DFP and DFO had a significantly higher risk of adverse events than DFO alone (RR 1.46)[1][2]. There was no significant difference in safety between DFX and DFO in one meta-analysis[1][3]. |
| Administration & Compliance | Subcutaneous or intravenous infusion over 8-12 hours, 5-7 days a week, leading to poor compliance[1][2][11]. | Oral administration, which generally improves adherence[4]. | Once-daily oral administration, which can lead to high patient compliance[1]. | Oral administration of DFP and DFX is a significant advantage over the parenteral administration of DFO[11]. |
Mechanisms of Action and Experimental Protocols
Understanding the molecular mechanisms and the methodologies for evaluation is crucial for the development of novel chelation strategies.
Mechanism of Action
The three iron chelators differ in their chemical properties, which in turn affects their distribution, mechanism of iron binding, and excretion pathways.
This compound, a hexadentate chelator, primarily binds to iron in the plasma and within hepatocytes, with the resulting complex excreted through both urine and feces[14][15]. Deferiprone, a bidentate chelator, is noted for its ability to penetrate cell membranes and chelate intracellular iron, including within cardiac myocytes, with the complex being eliminated in the urine[14][15]. Deferasirox, a tridentate oral chelator, also accesses intracellular iron, with a strong affinity for hepatic iron, and is excreted mainly through the feces[12][14].
Experimental Protocols for Efficacy Evaluation
The assessment of iron chelator efficacy in clinical trials typically involves a standardized set of procedures and measurements.
Key Methodologies:
-
Patient Population: Patients diagnosed with transfusion-dependent thalassemia major or other anemias, with evidence of iron overload (e.g., elevated serum ferritin).
-
Study Design: Randomized controlled trials (RCTs) comparing monotherapy or combination therapy against a standard-of-care arm (often DFO).
-
Dosage Regimens:
-
Efficacy Monitoring:
-
Serum Ferritin (SF): Measured at baseline and at regular intervals (e.g., every 3-6 months) using immunoassays. A reduction of 500 ng/mL from baseline can be defined as a response[14].
-
Liver Iron Concentration (LIC): Assessed at baseline and end-of-study using Magnetic Resonance Imaging (MRI) T2* or R2*. A 10% reduction from baseline can be considered a response[14].
-
Cardiac Iron Concentration: Evaluated using cardiac MRI T2* at baseline and follow-up. A 10% increase in the cardiac T2* value from baseline is indicative of a positive response[14].
-
Left Ventricular Ejection Fraction (LVEF): Measured by echocardiography or cardiac MRI to assess cardiac function.
-
Conclusion
The selection of an iron chelator requires a careful consideration of its efficacy in reducing iron stores in target organs, its safety profile, and patient-specific factors such as compliance and co-morbidities. While this compound has long been the standard of care, the oral agents Deferiprone and Deferasirox offer significant advantages in terms of administration and patient adherence.
Meta-analyses suggest that Deferiprone may have a superior cardioprotective effect, making it a strong candidate for patients with significant cardiac iron overload. Deferasirox has demonstrated robust efficacy in reducing both serum ferritin and liver iron concentration. Combination therapies, particularly Deferiprone with this compound, have shown synergistic effects in improving cardiac outcomes.
Ultimately, the decision for optimal chelation therapy may be moving towards a more individualized approach, tailored to the specific pattern of iron deposition and the patient's tolerance to the medication. Further large-scale, long-term studies are warranted to definitively establish the most effective and safe iron chelation strategies for all patient populations.
References
- 1. Comparative Efficacy and Safety of this compound, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Safety of this compound, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. Comparative efficacy and safety of this compound, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Compare the Efficacy and Safety of this compound, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compare the Efficacy and Safety of this compound, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of iron-chelation therapy with this compound, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effects of deferiprone and this compound on survival and cardiac disease in patients with thalassemia major: a retrospective analysis | Haematologica [haematologica.org]
- 10. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 11. assets.cureus.com [assets.cureus.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy of iron chelator regimes in reducing cardiac and hepatic iron in patients with thalassaemia major: a clinical observational study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Deferoxamine and Alternative Iron Chelators Against Porphyromonas gingivalis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Deferoxamine (DFO) against the keystone periodontal pathogen, Porphyromonas gingivalis. The performance of DFO is evaluated alongside other iron-chelating agents, supported by experimental data from peer-reviewed studies. This document is intended to inform research and development efforts targeting novel anti-infective strategies against this significant oral pathogen.
Executive Summary
Porphyromonas gingivalis is a gram-negative anaerobe whose growth and virulence are critically dependent on the acquisition of iron, primarily in the form of heme.[1][2] Iron chelators, such as this compound, represent a promising therapeutic avenue by limiting the availability of this essential nutrient. Experimental evidence demonstrates that DFO exhibits a bacteriostatic effect on P. gingivalis, significantly prolonging its doubling time.[1][2][3] While not directly bactericidal against P. gingivalis in the concentrations tested, DFO has been shown to enhance the efficacy of other antimicrobial agents.[1][2][3] This guide compares the in vitro activity of DFO with other iron chelators, providing available quantitative data and detailed experimental methodologies to aid in the evaluation of these compounds for further research and development.
Comparative Performance of Iron Chelators
The following table summarizes the in vitro activity of this compound and alternative iron-chelating agents against Porphyromonas gingivalis and related periodontal pathogens. Direct comparative studies on P. gingivalis for all listed agents are limited; therefore, data from studies on the closely related periodontopathogen Prevotella intermedia are included for a broader perspective, with the bacterial species clearly noted.
| Compound | Target Organism | Parameter | Value | Reference |
| This compound (DFO) | Porphyromonas gingivalis W83 | Doubling Time | 9.92 ± 1.27 h (in the presence of 0.24 mM DFO) vs. 6.88 ± 0.71 h (control) | [3] |
| Bactericidal Activity | Not bactericidal in the range of 0.06–0.24 mM | [1][2][3] | ||
| Deferasirox (DFRA) | Prevotella intermedia | MIC | 0.16 mg/mL | |
| MBC | 0.16 mg/mL | |||
| 2,2'-Dipyridyl | Pseudomonas aeruginosa & Staphylococcus aureus | Biofilm Inhibition | Significantly inhibited P. aeruginosa biofilm formation at 312 µM. | [4][5] |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for Deferasirox and 2,2'-Dipyridyl against Porphyromonas gingivalis were not available in the reviewed literature. The provided data for Deferasirox against Prevotella intermedia suggests a potent antimicrobial effect. 2,2'-Dipyridyl has demonstrated biofilm inhibition against other bacterial species, indicating its potential as an anti-biofilm agent.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action on P. gingivalis
The primary mechanism of DFO's activity against P. gingivalis is through the chelation of iron, which is essential for the bacterium's metabolic processes and growth. By sequestering iron, DFO disrupts key cellular functions.
References
- 1. In vitro activity of this compound against Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitory Effects of 2,2'-Dipyridyl and 1,2,3,4,6-Penta-O-Galloyl-b-D-Glucopyranose on Biofilm Formation in Contact Lens Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Safeguarding Personnel: A Comprehensive Guide to Handling Deferoxamine
For Immediate Implementation: This document provides crucial safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling Deferoxamine. Adherence to these procedures is essential to mitigate risks of exposure and ensure a safe laboratory environment.
This compound mesylate is classified as a hazardous substance that can cause skin and serious eye irritation, allergic skin reactions, and respiratory irritation.[1][2] It is also suspected of causing genetic defects and may lead to allergy or asthma-like symptoms if inhaled.[1] Therefore, strict adherence to safety protocols is mandatory.
I. Personal Protective Equipment (PPE) Requirements
All personnel must use the specified PPE when handling this compound powder or solutions. Engineering controls, such as chemical fume hoods or biosafety cabinets, should always be the primary line of defense to control airborne levels.[3]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Citations |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should also be worn when a splash hazard exists. | Protects against serious eye irritation.[1][3] Equipment should meet EN166 or ANSI Z87.1 standards.[4] |
| Hand Protection | Impervious gloves (e.g., Nitrile or natural rubber) are recommended. | Prevents skin contact and potential allergic reactions.[1][3] Gloves must meet EN374 or ASTM F1001 standards.[4] |
| Body Protection | A protective laboratory coat, apron, or disposable garment is required. | Minimizes skin exposure.[3] For extensive handling, impervious clothing meeting EN13982 or ANSI 103 standards is advised.[4] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably with local exhaust ventilation (e.g., fume hood). | Prevents respiratory irritation and sensitization from inhaling dust or aerosols.[1][2][3] A NIOSH-approved respirator is necessary if ventilation is inadequate or dust generation is unavoidable.[3][5] |
II. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling:
-
Conduct all manipulations of this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation.[2][3]
-
Avoid all personal contact with the substance, whether in solid or solution form.[2][3]
-
Use careful technique to prevent the generation of dust or aerosols.[2]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water immediately after handling is complete.[3]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of PPE to avoid cross-contamination.
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area.[3]
-
III. Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Collection:
-
Container Management:
-
Do not mix this compound waste with other waste streams.
-
Store waste containers in a secure, designated area away from general lab traffic.
-
-
Final Disposal:
IV. Emergency Procedures: Spill Response Workflow
In the event of a spill, immediate and correct action is required to contain the material and protect personnel.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
